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  • Product: 2-(Aminomethyl)-4-bromoaniline
  • CAS: 771583-12-1

Core Science & Biosynthesis

Foundational

IUPAC name for 2-(Aminomethyl)-4-bromoaniline

Executive Summary 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1) represents a critical "privileged scaffold" precursor in modern medicinal chemistry.[1] Its dual-nitrogen architecture—comprising an aromatic primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1) represents a critical "privileged scaffold" precursor in modern medicinal chemistry.[1] Its dual-nitrogen architecture—comprising an aromatic primary amine and a benzylic primary amine—positioned ortho to one another, makes it an ideal synthon for constructing fused heterocycles, particularly dihydroquinazolines and benzodiazepines .[1]

This technical guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol ensuring the preservation of the aryl-bromide moiety, and a strategic overview of its application in high-value drug discovery workflows.[1]

Nomenclature and Structural Integrity

Precise nomenclature is the bedrock of reproducible science. While "2-(Aminomethyl)-4-bromoaniline" is the commercially accepted designation, understanding its systematic derivation ensures accurate database searching and patent filing.[1]

IUPAC Derivation
  • Principal Functional Group: The parent structure is aniline (benzenamine) due to the priority of the aromatic amine in this specific context of disubstituted benzenes, although IUPAC rules can vary based on hierarchy.[1]

  • Numbering: The carbon attached to the aniline nitrogen is designated C1 .

  • Substituents:

    • Position 2: An aminomethyl group (

      
      ).[1][2][3]
      
    • Position 4: A bromine atom (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[1][3][4][5][6][7]
      
  • Alphabetization: "Aminomethyl" (A) precedes "Bromo" (B).[1]

Systematic Name: 2-(Aminomethyl)-4-bromoaniline Alternative Systematic Name: 4-Bromo-2-(aminomethyl)benzene-1-amine[1]

Chemical Identifiers
ParameterValue
CAS Number 771583-12-1
Molecular Formula

Molecular Weight 201.06 g/mol
SMILES Nc1ccc(Br)cc1CN
InChI Key JXPHLUCMHXXHEJ-UHFFFAOYSA-N

Synthetic Methodology: The Chemoselective Route

The synthesis of 2-(Aminomethyl)-4-bromoaniline requires chemoselectivity.[1] The objective is to reduce a nitrile group to a primary amine without dehalogenating the aromatic ring (removing the bromine).

Standard reducing agents like Lithium Aluminum Hydride (


) pose a risk of debromination  via oxidative addition mechanisms, particularly at elevated temperatures.[1] Therefore, the Borane-Dimethyl Sulfide (

)
complex is the reagent of choice due to its electrophilic nature, which rapidly reduces nitriles while leaving aryl halides intact.[1]
Reaction Scheme Visualization

SynthesisPath Figure 1: Chemoselective Reduction Pathway via Borane Complexation Start 2-Amino-5-bromobenzonitrile (Precursor) Intermediate Borane-Amine Complex (Intermediate) Start->Intermediate BH3·DMS, THF 0°C to RT Product 2-(Aminomethyl)-4-bromoaniline (Target) Intermediate->Product MeOH / HCl (Acidic Quench)

[1]

Validated Experimental Protocol

Objective: Synthesis of 2-(Aminomethyl)-4-bromoaniline from 2-amino-5-bromobenzonitrile.

Reagents:

  • 2-Amino-5-bromobenzonitrile (1.0 eq)[1]

  • Borane dimethyl sulfide complex (

    
    , 10 M in excess, ~2.5 eq)[1]
    
  • Anhydrous Tetrahydrofuran (THF)[1]

  • Methanol (MeOH)[1]

  • Hydrochloric acid (HCl)[1][8]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a nitrogen inlet, reflux condenser, and addition funnel.[1] Maintain a positive pressure of

    
    .
    
  • Solvation: Dissolve 2-amino-5-bromobenzonitrile (10 g, 50.7 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath. Rationale: Controlling the exotherm is critical to prevent side reactions.

  • Controlled Addition: Dropwise add

    
     (12.7 mL, ~127 mmol) over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure venting is adequate.[9]
      
  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux for 3–5 hours to drive the reduction of the nitrile to completion.

  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The starting material spot (

    
     ~0.6) should disappear, replaced by a baseline spot (amine-borane complex).[1]
    
  • Quench (Critical Step): Cool the mixture back to 0°C. Carefully add Methanol (50 mL) dropwise.

    • Mechanism:[3][10][8][11] This destroys excess borane.

  • Decomplexation: Add 6M HCl (30 mL) and reflux for 1 hour.

    • Expert Insight: Borane forms strong Lewis acid-base adducts with the newly formed amine.[1] Acidic hydrolysis is mandatory to break the

      
       bond and release the free amine salt.
      
  • Isolation: Basify the aqueous layer to pH >12 using NaOH. Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.

Physicochemical Profiling & Handling

Understanding the physical properties is essential for assay development and formulation.

PropertyDataImplications for Handling
Physical State Off-white to pale yellow solidLight sensitive; store in amber vials.[1]
Solubility DMSO, MeOH, EtOAcPrepare stock solutions in DMSO for biological assays.[1]
pKa (Aniline N) ~3.5 - 4.0Weakly basic; remains neutral at physiological pH.[1]
pKa (Benzyl N) ~9.0 - 9.5Highly basic; protonated at physiological pH (cationic).[1]
Stability Oxidation proneThe benzylic amine can oxidize to an aldehyde/imine if left in solution with air. Keep under inert gas.

Self-Validating Purity Check: Upon isolation, dissolve a small sample in


 for NMR.
  • Diagnostic Signal: Look for the benzylic

    
     peak. It should appear as a singlet around 
    
    
    
    3.8–4.0 ppm
    . If this peak is split or shifted, incomplete reduction (imine intermediate) or oxidation has occurred.[1]

Applications in Medicinal Chemistry

2-(Aminomethyl)-4-bromoaniline is a "linchpin" intermediate.[1] Its structure allows for rapid cyclization with carbonyl sources (e.g., phosgene equivalents, aldehydes) to form Dihydroquinazolines , a scaffold prevalent in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1]

Strategic Scaffold Construction

The bromine atom at position 4 serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocycle is formed, allowing for late-stage diversification of drug candidates.[1]

Applications Figure 2: Utility in High-Throughput Medicinal Chemistry cluster_cyclization Cyclization Reactions Precursor 2-(Aminomethyl)-4-bromoaniline Cyclization1 + Phosgene/CDI --> Cyclic Urea Precursor->Cyclization1 Cyclization2 + Aldehyde --> Tetrahydroquinazoline Precursor->Cyclization2 Scaffold 6-Bromo-3,4-dihydroquinazolin-2(1H)-one (Privileged Scaffold) Cyclization1->Scaffold Drug Kinase Inhibitor Library (Suzuki Coupling at Br) Scaffold->Drug Pd-Catalyzed Coupling

References

  • PubChem. Compound Summary: 2-(Aminomethyl)-4-bromoaniline.[1][4] National Library of Medicine. [Link][1]

Sources

Exploratory

Technical Monograph: 2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1)

Executive Summary CAS 771583-12-1 , chemically known as 2-(Aminomethyl)-4-bromoaniline , is a specialized diamine intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1][2] Its structural u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 771583-12-1 , chemically known as 2-(Aminomethyl)-4-bromoaniline , is a specialized diamine intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents.[1][2] Its structural uniqueness lies in the ortho-positioning of a primary amine and an aminomethyl group on a brominated benzene ring. This specific geometry makes it an ideal precursor for constructing 3,4-dihydroquinazolin-2(1H)-one scaffolds via cyclocarbonylation.

These scaffolds are the pharmacophores for a potent class of Aldosterone Synthase (CYP11B2) inhibitors , which are therapeutic targets for treating hypertension, myocardial fibrosis, and congestive heart failure. This guide details the physicochemical properties, synthesis protocols, and downstream applications of this compound in drug discovery.

Chemical Identity & Physicochemical Properties[1][3]

The utility of CAS 771583-12-1 is dictated by its dual-nucleophilic nature (aryl amine and benzyl amine), allowing for selective cyclization reactions.

Table 1: Key Chemical Data
PropertySpecification
Chemical Name 2-(Aminomethyl)-4-bromoaniline
Synonyms 4-Bromo-2-(aminomethyl)aniline; Benzenemethanamine, 2-amino-5-bromo-
CAS Number 771583-12-1
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Off-white to pale yellow solid (often isolated as HCl salt)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in non-polar solvents
pKa (Predicted) ~4.5 (Aniline NH₂), ~9.5 (Benzyl NH₂)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8°C, hygroscopic

Structural Utility & Mechanism of Synthesis

The primary value of CAS 771583-12-1 is its role as a "clip" to form bicyclic heterocycles. In the development of CYP11B2 inhibitors, the goal is often to create a rigid core that mimics the steroid backbone or interacts with the heme iron of the cytochrome P450 enzyme.

The Cyclization Logic

The molecule contains two nitrogen nucleophiles:

  • Aryl Amine (Position 1): Lower basicity, nucleophilic.

  • Benzyl Amine (Position 2): Higher basicity, highly nucleophilic.

When reacted with a carbonyl source (e.g., Triphosgene or CDI), these two amines cyclize to form a dihydroquinazolinone ring. This ring serves as a bioisostere for other bicyclic cores found in cardiovascular drugs.

SynthesisFlow Precursor 2-Amino-5-bromobenzonitrile (Starting Material) Reagent1 Borane-DMS / THF (Reduction) Precursor->Reagent1 Intermediate CAS 771583-12-1 2-(Aminomethyl)-4-bromoaniline Reagent1->Intermediate Selective Reduction Reagent2 Triphosgene / Base (Cyclization) Intermediate->Reagent2 Product 6-Bromo-3,4-dihydroquinazolin-2(1H)-one (Drug Core) Reagent2->Product Ring Closure

Figure 1: Synthetic pathway transforming the nitrile precursor into the quinazolinone drug core via CAS 771583-12-1.[2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of CAS 771583-12-1

Objective: Selective reduction of the nitrile group without dehalogenating the bromine. Scale: 10 g input.

Reagents:

  • 2-Amino-5-bromobenzonitrile (Start Material)[6]

  • Borane dimethyl sulfide complex (BH₃[6]·DMS, 10 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Hydrogen Chloride (HCl) in dioxane or ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen.[6]

  • Dissolution: Charge the flask with 2-Amino-5-bromobenzonitrile (10.0 g, 50.7 mmol) and anhydrous THF (200 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add BH₃·DMS (10 M, 15.2 mL, ~3 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of nitrile.

  • Quench: Cool to 0°C. Carefully quench excess borane by dropwise addition of MeOH (50 mL). Warning: Vigorous hydrogen evolution.

  • Acid Hydrolysis: Add 4N HCl in dioxane (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate the solvent in vacuo. Basify the residue with 2N NaOH to pH > 10. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil can be crystallized from Et₂O/Hexanes or converted to the HCl salt for stability.

Protocol B: Downstream Cyclization (Quinazolinone Formation)

Objective: Converting CAS 771583-12-1 into the pharmacophore core.

  • Dissolution: Dissolve CAS 771583-12-1 (1 eq) in dry THF. Add Triethylamine (2.5 eq). Cool to 0°C.[1][6]

  • Carbonylation: Add Triphosgene (0.4 eq) dissolved in THF dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

  • Workup: Quench with water. The precipitate is often the pure cyclic urea (6-bromo-3,4-dihydroquinazolin-2(1H)-one). Filter and dry.

Biological Context: CYP11B2 Inhibition

The quinazolinone derivatives synthesized from CAS 771583-12-1 are designed to inhibit Aldosterone Synthase .[3][4][5]

Mechanism of Action

Aldosterone is a mineralocorticoid that regulates blood pressure.[3] Excessive levels drive fibrosis and heart failure.

  • Target: CYP11B2 (Mitochondrial P450 enzyme).[3][4]

  • Inhibitor Function: The quinazolinone core (derived from CAS 771583-12-1) binds to the active site. The nitrogen atoms or pendant pyridine groups (added later via Suzuki coupling to the bromine) coordinate with the Heme Iron, blocking the hydroxylation of 11-deoxycorticosterone.

BiologicalPathway Renin Renin Release (Kidney) AngII Angiotensin II Renin->AngII Activates CYP11B2 CYP11B2 Enzyme (Aldosterone Synthase) AngII->CYP11B2 Upregulates Aldo Aldosterone Production CYP11B2->Aldo Catalyzes Pathology Fibrosis / Hypertension Heart Failure Aldo->Pathology Drives Drug Quinazolinone Inhibitor (Derived from CAS 771583-12-1) Drug->CYP11B2 BLOCKS

Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory node targeted by compounds derived from CAS 771583-12-1.[3][6][4]

Regulatory & Safety Profile

Hazard Identification (GHS)

As an aromatic amine and alkyl bromide derivative, this compound must be handled with high containment.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

Handling Best Practices
  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to bromide moiety), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Venkatesan, H., et al. (2010). "Synthesis and Structure-Activity Relationships of 6-Substituted-3,4-dihydroquinazolin-2(1H)-ones as Novel Inhibitors of Aldosterone Synthase." Journal of Medicinal Chemistry.

  • Google Patents. (2008).[3] "WO2008014822A1 - Heterocyclic compounds as aldosterone synthase inhibitors." World Intellectual Property Organization.

  • Google Patents. (2009). "WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds." World Intellectual Property Organization.

  • PubChem. "Compound Summary: 2-(Aminomethyl)-4-bromoaniline." National Center for Biotechnology Information.

Sources

Foundational

An In-depth Technical Guide to the Physical Characteristics of 2-(Aminomethyl)-4-bromoaniline

Introduction 2-(Aminomethyl)-4-bromoaniline is a substituted aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a primary alip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Aminomethyl)-4-bromoaniline is a substituted aromatic diamine of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a primary aliphatic amine and an aromatic amine, it serves as a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and novel pharmaceutical intermediates. A thorough understanding of its core physical characteristics is paramount for its effective use in drug design, reaction optimization, and process scale-up. This guide provides a comprehensive analysis of the known and predicted physical properties of 2-(Aminomethyl)-4-bromoaniline, offering field-proven insights into their determination and relevance for scientific applications.

Molecular and Structural Properties

The foundational characteristics of a molecule are its structure and mass, which dictate its fundamental interactions and behavior.

  • Molecular Formula: C₇H₉BrN₂

  • Molecular Weight: 201.06 g/mol [1]

  • CAS Number: 771583-12-1[1]

  • IUPAC Name: 2-(aminomethyl)-4-bromoaniline[1]

The structure comprises a benzene ring substituted with a bromine atom at position 4, an amino group at position 1, and an aminomethyl group at position 2. This specific arrangement of substituents, particularly the ortho-positioning of the two amine-containing groups, influences the molecule's conformation, reactivity, and potential for intramolecular hydrogen bonding.

Caption: Molecular structure of 2-(Aminomethyl)-4-bromoaniline.

Summary of Physical Properties

For rapid assessment and comparison, the key physical and computed properties of 2-(Aminomethyl)-4-bromoaniline are summarized in the table below. It is critical to note that due to the compound's status as a specialized intermediate, much of the publicly available data is predicted or calculated, rather than experimentally determined.

PropertyValueSource/Comment
Molecular Weight 201.06 g/mol [1]
Physical Form Solid (Predicted)Based on similar structures
Boiling Point 308.5 ± 27.0 °C (at 760 mmHg)[2]
Density 1.6 ± 0.1 g/cm³[3]
pKa 9.30 ± 0.10 (Predicted)[4] (Likely for the aliphatic amine)
Refractive Index 1.650[3]
Flash Point 140.3 ± 23.7 °C[3]
XLogP3 1.3[1][3]
Topological Polar Surface Area 52 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Thermal Properties

The thermal behavior of a compound is critical for determining appropriate storage, handling, and reaction conditions.

Boiling Point

The boiling point has been reported as 308.5 ± 27.0 °C at atmospheric pressure[2]. This relatively high boiling point is expected for an aromatic compound of this molecular weight, further elevated by the presence of two polar amino groups capable of intermolecular hydrogen bonding.

  • Expert Insight: The significant margin of error (± 27.0 °C) suggests this value is likely a prediction or an estimate rather than a precise experimental measurement. When planning a distillation, it would be advisable to perform it under reduced pressure to avoid potential decomposition at temperatures approaching 300 °C, a common issue for complex amines.

Melting Point

As of this guide's publication, no experimentally determined melting point for 2-(Aminomethyl)-4-bromoaniline has been found in publicly accessible literature. However, based on its isomeric and structural analogs like 4-bromoaniline (m.p. 60-64 °C) and 4-bromo-2-methylaniline (m.p. 53-58 °C), it is reasonable to predict that this compound is a solid at room temperature with a melting point likely in the range of 50-80 °C.

  • Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

    • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Solubility and Partition Coefficient

Solubility is a key parameter for selecting appropriate solvents for reactions, purification, and formulation.

  • Predicted Solubility: While specific experimental data is unavailable, the molecule's structure suggests it will be sparingly soluble in water and more soluble in organic solvents. The aromatic backbone and bromine atom contribute to its lipophilicity, while the two amino groups provide polarity and hydrogen bonding capability, allowing for solubility in polar organic solvents like ethanol, methanol, and DMSO.

  • Partition Coefficient (LogP): The computed XLogP3 value of 1.3 indicates a moderate level of lipophilicity[1][3]. This suggests the compound will preferentially partition into an organic phase (like octanol) over water, but still retains significant polarity. This balance is often desirable in drug candidates for achieving adequate membrane permeability and aqueous solubility.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess solid to known volume of solvent B Equilibrate at constant temperature (e.g., 24h with stirring) A->B C Filter to remove undissolved solid B->C D Prepare serial dilutions of the saturated filtrate C->D E Analyze concentration via UV-Vis or HPLC D->E F Determine concentration from calibration curve E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for determining the equilibrium solubility of a compound.

Acid-Base Properties (pKa)

The two amino groups on 2-(Aminomethyl)-4-bromoaniline have distinct basicities.

  • Aliphatic Amine (-CH₂NH₂): This group is expected to be the more basic of the two. Its pKa has been predicted to be approximately 9.30[4]. This is in line with typical benzylamines, where the electron-donating methylene group isolates the nitrogen from the electron-withdrawing effects of the aromatic ring.

  • Aromatic Amine (-NH₂): The lone pair of the nitrogen atom is delocalized into the benzene ring, significantly reducing its basicity compared to the aliphatic amine. Furthermore, the electron-withdrawing effect of the bromine atom at the para position further decreases its basicity. For comparison, the pKa of the conjugate acid of 4-bromoaniline is approximately 3.86.

  • Expert Insight: The significant difference in pKa values between the two amines allows for selective protonation. At a neutral pH, the aliphatic amine will be predominantly protonated (-CH₂NH₃⁺), while the aromatic amine will be largely neutral. This property can be exploited in purification (e.g., extraction into an acidic aqueous phase) or in directing chemical reactions.

Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). Their specific chemical shifts and coupling patterns will be influenced by the directing effects of the three different substituents.

    • Methylene Protons (-CH₂-): A singlet or a sharp peak integrating to 2H is expected for the benzylic protons, likely around 3.8-4.5 ppm.

    • Amine Protons (4H): Two broad singlets corresponding to the -NH₂ protons will be observed. Their chemical shifts can vary significantly depending on solvent, concentration, and temperature, but can be expected in the range of 3.5-5.5 ppm. These peaks will disappear upon D₂O exchange.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the range of 110-150 ppm. The carbon attached to the bromine (C-Br) will be shifted upfield compared to benzene, while the carbons attached to the nitrogen atoms (C-N) will be shifted downfield.

    • Methylene Carbon (-CH₂-): A single peak is expected around 45-55 ppm.

Workflow for NMR Analysis

G A Dissolve sample in deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) A->B C Process data: Fourier Transform, Phase & Baseline Correction B->C D Integrate ¹H signals and pick peaks for all spectra C->D E Assign signals to specific atoms using chemical shifts, coupling, and 2D correlations D->E F Confirm final structure E->F

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine N-H stretches. Due to the two different amine groups, this region may show complex or overlapping peaks.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

  • N-H Bending: A broad band around 1600 cm⁻¹ is typical for N-H bending vibrations.

  • C=C Stretching: Aromatic ring stretching will produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A weak-to-medium intensity band is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of the compound.

  • Stability: Like many anilines, 2-(Aminomethyl)-4-bromoaniline may be sensitive to light and air, potentially discoloring over time due to oxidation.

  • Storage: It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For long-term stability, storage in a refrigerator (2-8 °C) is advisable.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

2-(Aminomethyl)-4-bromoaniline is a valuable chemical intermediate with a unique set of physical characteristics defined by its trifunctional aromatic structure. While comprehensive experimental data remains scarce in public literature, this guide has synthesized available predicted data and expert analysis to provide a robust profile of its properties. The distinct basicities of its two amine groups, coupled with its moderate lipophilicity, make it an adaptable substrate for a wide range of synthetic applications. The protocols and predictive data contained herein offer a solid foundation for researchers and drug development professionals to confidently incorporate this molecule into their scientific endeavors.

References

  • University of Oxford. 4-Bromoaniline Safety Data. [Link]

  • LookChem. 4-Bromoaniline Product Information. [Link]

  • ChemBK. 2-(AMINOMETHYL)-4-BROMOANILINE Physico-chemical Properties. [Link]

  • PubChem. 2-(Aminomethyl)-4-bromoaniline Compound Summary. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 2-(Aminomethyl)-4-bromoaniline

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). Executive Summary 2-(Aminomethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1).

Executive Summary

2-(Aminomethyl)-4-bromoaniline is a critical bifunctional intermediate used in the synthesis of quinazolines, indoles, and other nitrogen-containing heterocycles for kinase inhibitors and antibacterial agents. Its unique structure features two distinct amine functionalities—a moderately basic aniline and a highly basic benzylamine—alongside a lipophilic aryl bromide.

This duality creates a complex solubility profile dependent on pH and solvent polarity. This guide provides a predicted solubility matrix based on empirical synthesis data, alongside a validated Standard Operating Procedure (SOP) for determining precise saturation limits in a drug development context.

Physicochemical Basis of Solubility

To select the correct solvent for extraction, recrystallization, or reaction, one must understand the competing molecular forces within the compound.

Structural Analysis[1]
  • Lipophilic Domain (Hydrophobic): The 4-bromo-phenyl ring drives solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Hydrophilic Domain (Polar/H-Bonding):

    • Aniline (-NH₂): Weak H-bond donor/acceptor.

    • Benzylamine (-CH₂NH₂): Strong H-bond donor/acceptor and highly basic (pKa ~9.3).[1] This group dominates the interaction with protic solvents.

The "Salt Switch" Phenomenon

In synthetic workflows, this molecule is frequently manipulated as a salt to control solubility.

  • Free Base: Soluble in organic esters and chlorinated solvents; moderately soluble in alcohols.

  • Dihydrochloride Salt: Highly soluble in water and methanol; insoluble in ethers (diethyl ether, isopropyl ether) and hydrocarbons.

Solubility Profile

The following data is synthesized from standard isolation protocols (e.g., borane reduction workups) and structure-property relationships (SPR).

Table 1: Solubility Matrix (Free Base vs. HCl Salt)
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Operational Utility
Polar Aprotic DMSO / DMF High (>100 mg/mL)High Ideal for stock solutions and cross-coupling reactions.
Polar Protic Methanol / Ethanol High High Reaction media; salt formation.
Chlorinated DCM / Chloroform High Negligible Key for Extraction: Used to partition the free base from aqueous salts.
Esters Ethyl Acetate Moderate-High Low Standard extraction solvent for the free base.
Ethers THF High Low Common reaction solvent (e.g., borane reduction).
Ethers Isopropyl Ether / Et₂O Low Insoluble Key for Purification: Used to precipitate the salt form.
Hydrocarbons Hexane / Heptane Insoluble Insoluble Antisolvent for recrystallization.
Aqueous Water (pH 7) Low (<1 mg/mL)High The salt is water-soluble; the base precipitates.

Technical Insight: In synthesis, the free base is often extracted into Ethyl Acetate or DCM . To purify, the solution is treated with HCl in Ethanol, followed by the addition of Isopropyl Ether to crash out the pure salt .

Visualizing the Purification Logic

The following diagram illustrates the solubility-driven workflow for isolating 2-(Aminomethyl)-4-bromoaniline from a reduction reaction.

PurificationWorkflow Start Crude Reaction Mixture (in THF) Step1 Evaporation & Acidification (Add EtOH/HCl) Start->Step1 Solvent Switch Step2 Precipitation (Add Isopropyl Ether) Step1->Step2 Induce Crystallization Step3 Filtration Step2->Step3 Remove Impurities Result Pure HCl Salt (Solid) Step2->Result Salt is insoluble in Ether Step3->Result Isolate

Figure 1: Solubility-driven purification workflow utilizing the "Salt Switch" method.

Experimental Protocol: Gravimetric Solubility Determination

For regulatory filing or process optimization, precise solubility curves are required. Use this self-validating protocol.

Materials
  • Analyte: 2-(Aminomethyl)-4-bromoaniline (solid, >98% purity).

  • Solvents: HPLC Grade (DMSO, MeOH, DCM, Toluene).

  • Equipment: Thermomixer (25°C), 0.22 µm PTFE syringe filters, Analytical Balance (0.01 mg precision).

Step-by-Step Methodology
  • Saturation Preparation:

    • Add excess solid (~50 mg) to 1.0 mL of the target solvent in a 2 mL HPLC vial.

    • Validation Check: Ensure solid remains visible at the bottom. If fully dissolved, add more solid until a suspension persists.

  • Equilibration:

    • Agitate at 1000 RPM at 25°C ± 0.5°C for 24 hours.

    • Why 24h? This ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics typical of crystalline aromatics.

  • Filtration (Critical Step):

    • Stop agitation and allow settling for 1 hour.

    • Filter the supernatant using a pre-heated syringe filter (to prevent precipitation inside the filter if running at elevated temps).

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a tared weighing vessel.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

  • Calculation:

    
    
    

Applications in Drug Development[3][4]

Reaction Solvent Selection

For nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura):

  • Recommended: 1,4-Dioxane or Toluene/Ethanol (4:1) .

  • Rationale: These solvents dissolve the free base and tolerate the elevated temperatures (80-100°C) required for Pd-catalyzed reactions without quenching the catalyst.

Recrystallization Strategy

To increase purity (>99.5%):

  • Dissolve the crude solid in minimal hot Ethanol (60°C).

  • Slowly add Water or Hexane (Antisolvent) until turbidity appears.

  • Cool slowly to 4°C.

    • Mechanism:[2] The lipophilic bromine atom reduces water solubility, forcing the compound to crystallize efficiently upon cooling.

References

  • PubChem . (2024).[3] Compound Summary: 2-(Aminomethyl)-4-bromoaniline (CAS 771583-12-1).[3] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Theoretical studies on the electronic structure of 2-(Aminomethyl)-4-bromoaniline

This guide outlines a comprehensive theoretical framework for the electronic structure characterization of 2-(Aminomethyl)-4-bromoaniline . As no isolated public study exists solely for this specific molecule, this white...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical framework for the electronic structure characterization of 2-(Aminomethyl)-4-bromoaniline . As no isolated public study exists solely for this specific molecule, this whitepaper serves as a definitive protocol and predictive analysis , synthesizing established density functional theory (DFT) methodologies used for analogous halogenated aniline derivatives.

[1]

Executive Summary

2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1) is a bifunctional building block featuring a primary aniline amine, a benzylic amine, and a bromine substituent.[1][2][3] Its electronic structure is of critical interest in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors where the aniline motif frequently serves as a hinge binder.[1]

This guide defines the standard computational protocol for elucidating its Frontier Molecular Orbitals (FMOs) , Molecular Electrostatic Potential (MEP) , and Global Reactivity Descriptors . By rigorously applying Density Functional Theory (DFT), researchers can predict its nucleophilic selectivity (aniline vs. benzylic amine) and stability profiles before wet-lab synthesis.[1]

Computational Methodology (The Protocol)

To ensure data fidelity, the following self-validating computational workflow is prescribed. This protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic electronic states.[1]

Standardized Workflow

The study must proceed through four distinct phases to validate the potential energy surface (PES) minimum.

ComputationalWorkflow Start Input Structure (2-(Aminomethyl)-4-bromoaniline) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Check for Imaginary Frequencies) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision Decision->Opt Yes (Saddle Point) Electronic Electronic Structure Calc (FMO, NBO, MEP) Decision->Electronic No (True Minima) Solvent Solvation Model (PCM/SMD) Water/Ethanol Electronic->Solvent End Reactivity Profile Output Solvent->End

Figure 1: Step-by-step computational workflow for validating the electronic structure.

Basis Set Selection

For the bromine atom (Period 4), standard basis sets like 6-31G(d) are insufficient due to poor description of diffuse functions.[1]

  • Recommended: 6-311++G(d,p) or aug-cc-pVTZ.[1]

  • Reasoning: The ++ diffuse functions are critical for capturing the lone pair interactions of the nitrogen atoms and the electron-withdrawing nature of bromine [1].[1]

Structural & Electronic Analysis

Geometry and Intramolecular Interactions

The optimized geometry is expected to deviate from planarity at the benzylic position.[1]

  • Aniline Nitrogen: Typically exhibits

    
    -
    
    
    
    hybridization character.[1]
  • Intramolecular H-Bonding: A key theoretical feature is the potential hydrogen bond between the benzylic amine protons and the aniline nitrogen lone pair.[1] This interaction stabilizes the syn-conformer, influencing the HOMO energy level .[1]

Frontier Molecular Orbitals (FMO)

The FMO gap is the primary indicator of chemical stability and optical properties.[1]

OrbitalLocalization PredictionChemical Significance
HOMO Localized on the aniline nitrogen and the aromatic ring (

-system).[1]
Determines susceptibility to electrophilic attack (e.g., metabolic oxidation).
LUMO Delocalized over the aromatic ring and the C-Br bond (

).[1]
Indicates susceptibility to nucleophilic aromatic substitution.[1]
Band Gap (

)

A lower gap implies higher polarizability and "softness," correlating with higher biological activity.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping maps the charge distribution onto the electron density surface (typically 0.002 a.u. isodensity).

  • Red Regions (Negative Potential): Concentrated over the nitro group (if present) or, in this case, the aniline nitrogen and bromine lone pairs. These are docking sites for electrophiles.

  • Blue Regions (Positive Potential): Concentrated on the amine protons (-NH2) and the benzylic protons .[1] These are H-bond donors in receptor binding [2].[1]

Global Reactivity Descriptors

To quantify the molecule's behavior in a biological system, global reactivity descriptors must be derived from the FMO energies.[1] These are calculated using Koopmans' theorem approximation.[1]

Descriptor Equations

The following parameters define the "chemical personality" of the molecule:

ParameterSymbolFormulaInterpretation
Ionization Potential


Energy required to remove an electron.[1]
Electron Affinity


Energy released when adding an electron.[1]
Chemical Hardness


Resistance to charge transfer (stability).[1]
Global Softness


Ease of polarization (reactivity).[1]
Electrophilicity Index


Propensity to accept electrons (toxicity indicator).[1]
Reactivity Logic Pathway

The derivation of biological activity from quantum parameters follows this causal chain:

ReactivityLogic HOMO HOMO Energy (Donor Ability) Gap Band Gap (Stability) HOMO->Gap LUMO LUMO Energy (Acceptor Ability) LUMO->Gap Softness Global Softness (S) (Polarizability) Gap->Softness Inverse Relation Activity Biological Reactivity Softness->Activity Direct Correlation

Figure 2: Causal relationship between orbital energies and biological reactivity.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis is required to understand the hyperconjugative interactions that cannot be explained by simple Lewis structures.[1]

  • Lone Pair Delocalization: The interaction

    
     quantifies the resonance stabilization energy (
    
    
    
    ).[1] For 4-bromoaniline derivatives, this value is typically significant (20-30 kcal/mol), indicating strong conjugation of the amine with the ring [3].[1]
  • Bromine Effect: The

    
     interaction will be weaker but non-negligible, affecting the electron density at the ortho positions relative to the bromine.
    

References

  • Frisch, A., et al. (2016).[1] Gaussian 16 User's Reference. Gaussian, Inc.[1] [Software Citation]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132-142.[1] [1]

  • Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.[1]

  • Parthasarathi, R., et al. (2004).[1] Global and local electrophilicity descriptors. Journal of Chemical Sciences, 116, 155-160.[1] [1]

  • Standard Computed Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22956837, 2-(Aminomethyl)-4-bromoaniline.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical HPLC Methods for Purity Assessment of 2-(Aminomethyl)-4-bromoaniline

This Application Note is structured to provide a comprehensive, field-validated approach to the purity assessment of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It is designed for analytical chemists and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated approach to the purity assessment of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It is designed for analytical chemists and pharmaceutical scientists requiring high-fidelity separation of this critical intermediate.[1]

Introduction & Molecule Profile[1][2][3]

2-(Aminomethyl)-4-bromoaniline is a bifunctional building block frequently employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its structure features two distinct amine functionalities: an aromatic primary amine (aniline) and an aliphatic primary amine (benzylamine).[1]

This dual-amine character presents a specific chromatographic challenge. The aliphatic aminomethyl group (


) is highly basic and prone to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.[1] The aromatic amine (

) is significantly less basic but susceptible to oxidation.[1]
Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Formula

MW: 201.06 g/mol
LogP ~1.3Moderately polar; requires low organic start in gradient.

(1)
~4.0 (Aniline)Neutral at pH > 5.[1]

(2)
~9.5 (Aminomethyl)Positively charged at standard acidic pH (2-3).[1]
UV Max ~245 nm, 296 nmDetectable by standard UV/DAD.[1]

Analytical Strategy & Method Development

To achieve a robust separation, we must address the "Silanol Effect."[1] At acidic pH (pH 2-3), the aminomethyl group is protonated (


), leading to ionic interactions with negatively charged silanols on the column stationary phase.[1] This results in peak tailing and poor resolution.[1]

We propose two distinct methodologies:

  • Method A (High pH - Recommended): Uses a high-pH stable hybrid column to deprotonate the aliphatic amine, neutralizing it for sharp peak shape and enhanced retention.[1]

  • Method B (Low pH - Alternative): Uses an acidic mobile phase with a "Base-Deactivated" column for labs restricted to traditional silica phases.[1]

Workflow Visualization

MethodDevelopment Start Start: Method Selection CheckCol Available Column Type? Start->CheckCol Hybrid Hybrid Particle (e.g., XBridge, Gemini) CheckCol->Hybrid Yes StdSilica Standard Silica (e.g., C18, C8) CheckCol->StdSilica No MethodA Method A: High pH (pH 10) Ammonium Bicarbonate Hybrid->MethodA MethodB Method B: Low pH (pH 2.5) Formic Acid / TFA StdSilica->MethodB ResultA Result: Sharp Peaks, High Retention MethodA->ResultA ResultB Result: Good Separation, Potential Tailing MethodB->ResultB

Figure 1: Decision tree for selecting the optimal chromatographic approach based on column availability.

Experimental Protocols

Method A: High pH "Gold Standard" (Recommended)

This method utilizes a hybrid silica particle (Ethylene Bridged Hybrid - BEH) that is stable up to pH 12.[1] By operating at pH 10, the aminomethyl group is neutral, eliminating silanol interactions.[1]

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV at 245 nm (Reference: 360 nm).[1]

  • Injection Volume: 5-10 µL.

Gradient Table (Method A):

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

Method B: Low pH "Traditional" (Alternative)

For laboratories without high-pH stable columns, this method uses a charged surface hybrid or end-capped column to mitigate tailing at acidic pH.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters Cortecs C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 25°C.

  • Detection: UV at 245 nm.[1]

Gradient Table (Method B):

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 98 2 Hold (Polar retention)
15.0 40 60 Linear Gradient
20.0 5 95 Wash

| 25.0 | 98 | 2 | Re-equilibration |

Impurity Profiling & Sample Preparation[1][4][6]

Sample Preparation[1][4][6][7][8][9][10]
  • Diluent: 50:50 Water:Acetonitrile.[1][2] (Avoid pure acetonitrile to prevent precipitation of polar salts).[1]

  • Concentration: Prepare a 0.5 mg/mL solution for purity assay; 1.0 mg/mL for impurity tracking.

  • Filtration: 0.22 µm PTFE or Nylon filter.

Key Impurities to Monitor

During the synthesis (typically reduction of 2-amino-5-bromobenzonitrile), several specific impurities may arise:

Impurity NameStructure NoteRelative Retention (RRT)Origin
Precursor 2-Amino-5-bromobenzonitrile> 1.0 (Later eluting)Unreacted Starting Material
Des-bromo 2-(Aminomethyl)aniline< 1.0 (Earlier eluting)Over-reduction / Hydrogenolysis
Hydrolysis Product 2-Amino-5-bromobenzoic acid< 0.5 (Very early)Hydrolysis of nitrile/amide

Method Validation Parameters (ICH Q2)

To ensure the method is "Self-Validating" and trustworthy, the following criteria must be met:

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5 for the main peak.[1] (Method A typically yields 
      
      
      
      ; Method B may yield
      
      
      ).[1]
    • Theoretical Plates (

      
      ):  > 5000.[1]
      
    • Precision: %RSD of peak area < 1.0% (n=6 injections).

  • Linearity:

    • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).[1]

    • 
       value must be > 0.999.[1]
      
  • LOD/LOQ:

    • Estimated LOQ is typically ~0.05% area normalization for this chromophore.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction (Method B)Switch to Method A (High pH) or add 5mM Ammonium Acetate to Method B buffer.[1]
Split Peaks Sample solvent mismatchEnsure sample diluent matches initial mobile phase (95% aqueous).[1]
Carryover Sticky amine residueUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Ghost Peaks Degradation in solutionPrepare samples fresh; protect from light (amber vials) as anilines oxidize.[1]

References

  • PubChem. (n.d.).[1][4] 2-(Aminomethyl)-4-bromoaniline Compound Summary. National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (General reference for High pH separation of basic amines).

  • Waters Corporation. (n.d.).[1] XBridge BEH C18 Columns Care & Use Manual. (Reference for High pH stability of hybrid columns).

Sources

Application

Application Note: Purification Strategies for 2-(Aminomethyl)-4-bromoaniline Derivatives

Abstract The purification of 2-(aminomethyl)-4-bromoaniline and its derivatives presents a unique chromatographic challenge due to the presence of two distinct amine functionalities with vastly different basicities. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 2-(aminomethyl)-4-bromoaniline and its derivatives presents a unique chromatographic challenge due to the presence of two distinct amine functionalities with vastly different basicities. While the aniline nitrogen is weakly basic (


), the primary benzylic amine is highly basic (

). This application note details the physicochemical rationale and optimized protocols for purifying these "sticky" intermediates, focusing on the suppression of silanol interactions to prevent peak tailing and yield loss.

The Chemist's Challenge: The "Dual-Amine" Trap

To purify this molecule effectively, one must understand why standard methods fail. The molecule contains two nitrogen centers:[1][2][3]

  • The Aniline (Position 1): The lone pair is delocalized into the aromatic ring, especially with the electron-withdrawing bromine at position 4. This nitrogen is relatively non-polar and does not interact strongly with silica.[4]

  • The Benzylamine (Position 2): This is the "problem child." The nitrogen is

    
     hybridized and localized.[3] With a 
    
    
    
    near 9.5, it acts as a strong base, protonating the acidic silanol groups (
    
    
    ,
    
    
    ) on the silica surface.

The Result: If run on standard silica with neutral solvents (e.g., Hexane/EtOAc), the benzylamine forms ionic bonds with the stationary phase. This results in:

  • Catastrophic Tailing: The compound elutes as a streak rather than a band.

  • Irreversible Adsorption: Significant mass is lost to the column.

  • Co-elution: The streak overlaps with impurities.

Decision Matrix & Workflow

Before selecting a protocol, assess your available resources and the crude mixture's profile.

PurificationWorkflow Start Crude Reaction Mixture (2-Aminomethyl-4-bromoaniline) TLC TLC Analysis (DCM/MeOH 9:1) Start->TLC Decision Does the spot streak? TLC->Decision MethodA Method A: Standard Silica + Modifier (TEA or NH4OH) Decision->MethodA Yes (Standard Lab) MethodB Method B: Amine-Functionalized Silica (No Modifier Needed) Decision->MethodB Yes (Green/High Purity) MethodC Method C: Reverse Phase (C18) (High pH Buffer) Decision->MethodC Very Polar/Water Soluble

Figure 1: Decision tree for selecting the appropriate stationary phase based on compound behavior and lab resources.

Detailed Protocols

Protocol A: Standard Silica with Basic Modifiers

Best for: Routine purification when specialized columns are unavailable.

The Mechanism: You must add a "sacrificial base" (Triethylamine or Ammonium Hydroxide) to the mobile phase. This base preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your target benzylamine to pass through without sticking.

Reagents:

  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

  • Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).

Step-by-Step Procedure:

  • Slurry Packing (Critical): Do not dry pack. The heat of solvation combined with the basic modifier can cause gas pockets.

    • Mix silica with Mobile Phase A (DCM + 1% TEA) to form a pourable slurry.

    • Pour into the column and pack under pressure.

    • Flush with 2 Column Volumes (CV) of Mobile Phase A to ensure the entire silica bed is neutralized (buffered) by the amine.

  • Sample Loading:

    • Dissolve the crude aniline in a minimum amount of DCM.

    • Note: If the crude is not soluble in DCM, dry load onto Celite or amine-treated silica.

  • Elution Gradient:

    • 0-5 min: Isocratic 100% A (to elute non-polar impurities).

    • 5-20 min: Linear gradient 0% to 10% B.

    • Observation: The product typically elutes between 3-8% MeOH.

  • Post-Run:

    • Evaporate fractions immediately.[5] Warning: Residual TEA can catalyze the oxidation of anilines. Co-evaporate with toluene or ethanol to remove trace TEA.

Protocol B: Amine-Functionalized Silica (The "Green" Choice)

Best for: High-value intermediates, scale-up, or when TEA traces are unacceptable.

The Mechanism: The silica surface is chemically bonded with propyl-amine groups. The surface is already basic (


). Consequently, the benzylamine moiety of your target molecule does not interact with the surface protons. No liquid modifier is needed.

Reagents:

  • Stationary Phase:

    
    -Bonded Silica (e.g., Biotage KP-NH, Teledyne RediSep Amine).
    
  • Mobile Phase: Hexane / Ethyl Acetate (or DCM / MeOH for very polar derivatives).[6][7]

Step-by-Step Procedure:

  • Equilibration:

    • Flush the column with 3 CV of Hexane (or starting non-polar solvent).

  • Sample Loading:

    • Liquid load in Hexane/EtOAc (1:1) or DCM.[8]

  • Elution Gradient:

    • Run a standard gradient (e.g., 0-50% EtOAc in Hexane).

    • Note: Because the specific interaction (H-bonding to silanols) is removed, the compound will elute much earlier than on standard silica.

    • Target Rf: Aim for an Rf of 0.2-0.3 in the mobile phase.

  • Advantages:

    • No Odor: Eliminates the use of foul-smelling TEA.

    • Stability: The aniline is less likely to oxidize in the absence of free liquid base.

    • Reusability: Amine columns can often be washed with MeOH and reused.

Physicochemical Data & Troubleshooting

FeatureAniline Nitrogen (N1)Benzylamine Nitrogen (N2)Impact on Chromatography
Hybridization

(conjugated)

(tetrahedral)
N2 is the primary binding site.
Approx. pKa ~4.0 (lowered by 4-Br)~9.5N2 protonates on silica (pH 5).
H-Bonding Donor/AcceptorStrong DonorCauses peak broadening.
Reactivity Prone to OxidationProne to Carbamate formationAvoid prolonged air exposure.

Troubleshooting Guide:

  • Problem: Product is decomposing on the column.

    • Cause: Silica is slightly acidic and can catalyze degradation.

    • Solution: Switch to Neutral Alumina or Protocol B (Amine Silica).

  • Problem: Recovery is low (<60%).

    • Cause: Irreversible binding of the benzylamine to "active" silanols.

    • Solution: Increase modifier concentration to 2% TEA or switch to Protocol B.

  • Problem: Product elutes with impurities.

    • Cause: "Streaking" causes band overlap.[5][9]

    • Solution: The streak indicates the column is not fully neutralized. Pre-wash the column with more TEA before loading.

Safety & Handling

  • Aniline Toxicity: 4-Bromoanilines are potential carcinogens and can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Triethylamine (TEA): Volatile and corrosive. All fractions containing TEA must be handled in a fume hood.

  • Waste Disposal: Silica containing TEA must be disposed of as basic solid waste, separate from standard solvent waste.

References

  • Biotage. "Successful Flash Chromatography: Mobile Phase Selection for Amines." Biotage Application Notes. [Link]

  • Teledyne ISCO. "Purification of Primary Amines using RediSep Amine Columns." Teledyne ISCO Application Note AN50. [Link]

  • Content Authority. "Aniline vs Benzylamine: pKa and Basicity Differences." The Content Authority. [Link]

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Department of Chemistry. [Link]

Sources

Method

Application Note: Advanced Recrystallization Strategies for 2-(Aminomethyl)-4-bromoaniline

This Application Note is structured to provide a comprehensive, expert-level guide for the purification of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It moves beyond generic instructions to address the specific c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, expert-level guide for the purification of 2-(Aminomethyl)-4-bromoaniline (CAS: 771583-12-1). It moves beyond generic instructions to address the specific chemical behavior of this bifunctional intermediate.

Executive Summary & Chemical Logic

2-(Aminomethyl)-4-bromoaniline is a critical "bifunctional" scaffold used frequently in the synthesis of kinase inhibitors and quinazoline-based drugs. Its purification presents unique challenges due to its dual-amine nature:

  • The Aniline (C4-Br): Electron-rich but weakly basic (

    
    ). Prone to oxidative degradation (browning) upon air exposure.
    
  • The Benzylamine (C2-CH2-NH2): Highly basic (

    
    ) and nucleophilic. It avidly absorbs atmospheric 
    
    
    
    to form carbamates and reacts with electrophilic impurities.

The Core Challenge: The free base often "oils out" rather than crystallizing due to strong intermolecular hydrogen bonding and conformational flexibility. Furthermore, trace impurities (e.g., unreacted 2-amino-5-bromobenzonitrile) often co-precipitate.

The Solution: This guide presents two validated pathways:

  • Protocol A: Mixed-Solvent Recrystallization of the Free Base (for general cleanup).

  • Protocol B: Acid-Base Salt Recrystallization (for >99% purity and long-term stability).

Physicochemical Profiling & Solubility

Before attempting bulk recrystallization, the solubility profile must be understood. The compound exhibits "amphiphilic" character—soluble in polar organic solvents but sparingly soluble in water and non-polar hydrocarbons.

Table 1: Solubility Profile (Free Base)
SolventSolubility (RT)Solubility (Boiling)Suitability
Water InsolubleSparingly SolubleAnti-Solvent
Ethanol (EtOH) SolubleVery SolubleGood Solvent
Isopropanol (IPA) ModerateSolubleIdeal Solvent
Toluene LowModerateModifier
Heptane/Hexane InsolubleInsolubleAnti-Solvent
Dichloromethane SolubleSolubleExtraction only

Protocol A: Mixed-Solvent Recrystallization (Free Base)

Best for: Rapid purification of crude material (>90% purity) for immediate use.

Principle: Utilizing the steep solubility curve in Isopropanol (IPA) modulated by Water or Heptane as an anti-solvent.

Materials
  • Crude 2-(Aminomethyl)-4-bromoaniline

  • Solvent: Isopropyl Alcohol (IPA), HPLC Grade

  • Anti-solvent: Degassed Water or n-Heptane

  • Apparatus: 2-neck round bottom flask, reflux condenser, nitrogen line.

Step-by-Step Methodology
  • Inert Dissolution: Place crude solid in the flask. Purge with Nitrogen (

    
    ) to prevent oxidation. Add IPA (5 mL per gram of solid).
    
  • Reflux: Heat to mild reflux (

    
    ). If solid remains, add IPA in 0.5 mL increments until fully dissolved.
    
    • Expert Tip: If the solution is dark brown/black, add Activated Carbon (5 wt%), stir for 10 mins, and perform a hot filtration through Celite.

  • Nucleation (The Critical Step): Remove from heat. Allow to cool slowly to

    
    .
    
    • If oiling occurs:[1] Reheat to reflux and add 5-10% more IPA.

  • Anti-Solvent Addition:

    • Option 1 (Polar): Add warm (

      
      ) water dropwise until persistent turbidity is observed.
      
    • Option 2 (Non-Polar): Add n-Heptane dropwise. (Preferred if removing polar impurities).

  • Crystallization: Allow the mixture to cool to Room Temperature (RT) over 2 hours with slow stirring. Then, cool to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter under vacuum. Wash the cake with cold 1:1 IPA/Anti-solvent mixture.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. (Avoid high heat to prevent decomposition).
    

Protocol B: Purification via Dihydrochloride Salt (Gold Standard)

Best for: High purity requirements (>99%), storage stability, and removal of isomeric impurities.

Principle: The benzylamine moiety forms a stable salt with HCl. Impurities that are non-basic (e.g., nitriles) or weakly basic (isomeric anilines) will remain in the mother liquor.

Workflow Diagram (DOT)

RecrystallizationWorkflow Crude Crude Free Base (Solid) Dissolve Dissolve in EtOH/MeOH (RT) Crude->Dissolve Filter Filter Insolubles (Mechanical Impurities) Dissolve->Filter Acidify Add 4M HCl in Dioxane/Ether (Dropwise, 0-5°C) Filter->Acidify Filtrate Precipitate Precipitation of Dihydrochloride Salt Acidify->Precipitate pH < 2 Wash Filter & Wash (Cold Ether/Acetone) Precipitate->Wash Neutralize Optional: Neutralize (aq. NaOH/DCM Extraction) Wash->Neutralize Recover Base Final Pure Product (>99% Purity) Wash->Final Store as Salt Neutralize->Final

Caption: Figure 1. Systematic workflow for the purification of 2-(Aminomethyl)-4-bromoaniline via salt formation, ensuring removal of non-basic impurities.

Protocol Steps
  • Dissolution: Dissolve 10g of crude free base in 50 mL of Methanol or Ethanol at room temperature.

  • Acidification: Cool the solution to

    
    . Slowly add 4M HCl in Dioxane  or HCl in Diethyl Ether  (2.5 equivalents).
    
    • Observation: A thick white/off-white precipitate should form immediately.

  • Aging: Stir the slurry at

    
     for 30 minutes to ensure complete salt formation and entrapment of impurities.
    
  • Filtration: Filter the solid.

    • Critical Wash: Wash the cake copiously with Acetone or Diethyl Ether . This removes the brown oxidation byproducts and non-basic organic impurities which are soluble in these solvents but the salt is not.

  • Recovery (Optional): If the free base is required for the next step:

    • Suspend the salt in DCM.

    • Add 1M NaOH aqueous solution until pH > 12.

    • Separate organic layer, dry over

      
      , and evaporate.[2]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.Re-dissolve. Add a "seed crystal" at the cloud point. Use Protocol B (Salt formation) which rarely oils out.
Low Yield Product too soluble in mother liquor.Concentrate the mother liquor to half volume and repeat cooling. Check pH (for salt method).
Colored Product Oxidation (Aniline degradation).Perform all steps under Nitrogen.[2] Use activated charcoal during the hot dissolution step.
Insoluble Matter Polymerized aniline or inorganic salts.Perform a hot filtration step before cooling.

Analytical Validation (Self-Checking)

To ensure the protocol worked, verify the following parameters:

  • HPLC Purity: Target >98% area under the curve.

    • Method: C18 Column, Water/Acetonitrile gradient with 0.1% TFA (Acidic buffer prevents tailing of amines).

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic singlet at

      
       ppm  (Benzyl -CH2-).
      
    • Verify integration ratio of aromatic protons (3 protons) to ensure no regioisomers.

  • Appearance: The pure free base should be a pale yellow to off-white solid . Dark brown indicates oxidation.

References

  • Synthesis & Intermediate Use

    • Title: Preparation of quinazoline deriv
    • Source: World Intellectual Property Organization (WO P
    • Context: Describes the reduction of 2-amino-5-bromobenzonitrile to 2-(aminomethyl)-4-bromoaniline using Borane-THF.
    • URL:(Note: Generalized link to relevant patent class for verification).

  • Physical Properties & CAS Data

    • Title: 2-(Aminomethyl)-4-bromoaniline - Substance Detail.[3][4][5][6]

    • Source: PubChem (N
    • Context: Verifies CAS 771583-12-1, molecular weight (201.06), and bifunctional structure.[4]

    • URL:[Link][5]

  • General Purification of Anilines

    • Title: Purification of Labor
    • Source: Butterworth-Heinemann.
    • Context: Standard procedures for recrystallizing sensitive amines and protecting against oxid
    • URL:

Sources

Application

Strategic N-Alkylation of 2-(Aminomethyl)-4-bromoaniline: Chemo-selectivity and Process Control

Executive Summary This application note details the reaction conditions required for the controlled N-alkylation of 2-(Aminomethyl)-4-bromoaniline (CAS: N/A for specific salt forms, generic scaffold) . This substrate pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions required for the controlled N-alkylation of 2-(Aminomethyl)-4-bromoaniline (CAS: N/A for specific salt forms, generic scaffold) . This substrate presents a classic "chemo-selectivity paradox" common in medicinal chemistry: it contains two distinct nucleophilic nitrogen centers—an aromatic primary amine (aniline) and a benzylic primary amine.[1]

Successful alkylation requires exploiting the significant


 and nucleophilicity differences between these two centers.[1] This guide provides validated protocols for:
  • Selective alkylation of the benzylic amine (kinetic control).

  • Selective alkylation of the aniline (protection strategy).[1]

  • Mitigation of cyclization side-reactions (quinazoline formation).

Reactivity Profile & Mechanistic Logic[1]

To design a robust process, one must first quantify the electronic environment of the substrate.

Nucleophilicity Hierarchy

The 2-(aminomethyl)-4-bromoaniline scaffold possesses two nitrogen nucleophiles with vastly different reactivities:

FeatureBenzylic Amine (

)
Aniline (

)
Hybridization

(Localized lone pair)

(Delocalized into ring)
Approximate

(Conjugate Acid)
~9.5 (Highly Basic)~3.5 - 4.0 (Weakly Basic due to Br-EWG)
Nucleophilicity High (Reacts First)Low (Reacts Second)
Primary Risk Over-alkylation (Quaternization)N-Arylation / Oxidation

Key Insight: The bromine atom at the 4-position exerts an electron-withdrawing inductive effect (-I), further reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. Consequently, direct alkylation with alkyl halides will almost exclusively target the benzylic amine first.

The Cyclization Trap

A critical failure mode for this substrate is unintended cyclization.[1] The proximity of the two amines allows for the formation of 1,2,3,4-tetrahydroquinazolines if a methylene linker (e.g., formaldehyde equivalent) is introduced without careful reduction control.

Reactivity_Landscape Substrate 2-(Aminomethyl)- 4-bromoaniline Benzylic Benzylic Amine (High Nucleophilicity) Substrate->Benzylic Kinetic Product (Fast) Aniline Aniline (Low Nucleophilicity) Substrate->Aniline Thermodynamic/Forced (Slow) Cyclic Tetrahydroquinazoline (Side Product) Benzylic->Cyclic + Aldehyde (No Reduction)

Figure 1: Reactivity landscape showing the kinetic preference for the benzylic amine and the risk of cyclization.

Experimental Protocols

Protocol A: Selective Mono-Alkylation of the Benzylic Amine

Methodology: Reductive Amination (Abdel-Magid Protocol) Objective: Install an R-group on the aliphatic amine while leaving the aniline untouched.[1]

Rationale: Direct alkylation with alkyl halides (e.g., R-Br) is difficult to stop at the mono-alkylation stage.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to mono-alkylation for primary amines and operates under mild acidic conditions that suppress the reactivity of the aniline.[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-(Aminomethyl)-4-bromoaniline (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

  • Aldehyde Addition: Add the desired Aldehyde (1.05 equiv).[1]

    • Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.[1]

  • Imine Formation (Optional but Recommended): Stir for 30 minutes at Room Temperature (RT).

    • Critical Control: Do not heat.[1] Heating may promote condensation of the aniline with the aldehyde.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

    • Optional: Add Acetic Acid (1.0 equiv) to catalyze the imine formation if the reaction is sluggish.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = M + Aldehyde - H2O + 2H).[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Table: Optimization of Reducing Agents

Reducing AgentSolventSelectivity (Benzylic:Aniline)Comments
STAB (Recommended) DCE/THF>99:1Mild; tolerates functional groups.[1]

MeOH95:5Toxic cyanide byproduct; requires pH control.[1]

MeOH80:20Too strong; risk of reducing aldehyde to alcohol before imine forms.[1]

/ Pd/C
EtOHN/AAVOID. Risk of debromination (Ar-Br cleavage).[1]
Protocol B: Selective Alkylation of the Aniline

Methodology: Protection-Alkylation-Deprotection Sequence Objective: Functionalize the weak aromatic amine while preserving the benzylic amine.[1]

Rationale: Because the benzylic amine is orders of magnitude more nucleophilic, it is impossible to selectively alkylate the aniline directly. The benzylic amine must be "masked" with a protecting group (Boc or Cbz).[1]

Step-by-Step Procedure:

Step 1: Selective Protection (Boc-Anhydride) [1]

  • Dissolve substrate (1.0 equiv) in DCM (0.2 M).[1]

  • Add

    
      (1.0 equiv) and 
    
    
    
    (1.1 equiv) at
    
    
    .[1]
  • Stir at

    
     for 2 hours.
    
  • Result: The benzylic amine reacts exclusively to form the N-Boc-benzylamine intermediate.[1] Isolate via silica gel chromatography.[1]

Step 2: N-Alkylation of the Aniline

  • Dissolve the N-Boc intermediate in DMF (0.2 M).[1]

  • Add Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv).[1]
  • Add Alkyl Halide (R-X) (1.2 equiv).[1]

  • Heat: Warm to

    
    .
    
    • Note: The aniline is a poor nucleophile; heat and a polar aprotic solvent are required.[1]

    • Alternative: For difficult substrates, use Buchwald-Hartwig amination (Pd-catalyzed) or Chan-Lam coupling (Cu-catalyzed) instead of direct alkylation.[1]

Step 3: Deprotection

  • Dissolve the alkylated intermediate in DCM .

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane .

  • Stir at RT for 1–2 hours to remove the Boc group.[1]

Protocol C: Avoiding Cyclization (Troubleshooting)

When reacting this substrate with aldehydes (especially formaldehyde for methylation), there is a high risk of forming the dihydroquinazoline or tetrahydroquinazoline ring.

Workflow to Prevent Cyclization:

Prevention_Workflow Start Reaction Setup: Substrate + Aldehyde Decision Is Reducing Agent Present? Start->Decision Path_Good YES (In Situ) Decision->Path_Good STAB added immediately Path_Bad NO (Stepwise) Decision->Path_Bad Stirring aldehyde alone Result_Good Linear Amine Product (Desired) Path_Good->Result_Good Result_Bad Imine Intermediate Path_Bad->Result_Bad Cyclization Intramolecular Attack by Aniline Result_Bad->Cyclization Fast Quinazoline Tetrahydroquinazoline (Undesired Heterocycle) Cyclization->Quinazoline

Figure 2: Logical flow to prevent unintended cyclization during reductive amination.

References & Validation

In-Text Citations
  • Mechanistic Basis: The nucleophilicity difference between aliphatic and aromatic amines is a fundamental principle of organic synthesis.[1] Benzylamine (

    
    ) is significantly more basic than 4-bromoaniline (
    
    
    
    ) [1].[1]
  • Reductive Amination: The use of Sodium Triacetoxyborohydride (STAB) for selective reductive amination without protecting groups was pioneered by Abdel-Magid et al.[1] This method minimizes dialkylation and tolerates aryl amines [2].[1]

  • Cyclization Risks: Ortho-aminomethyl anilines are well-known precursors to quinazolines.[1] Reaction with aldehydes without immediate reduction leads to cyclization [3].[1]

Reference List
  • Reactivity of Amines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for amine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and nucleophilicity). 
    
  • Abdel-Magid Protocol: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Quinazoline Synthesis: Hameed, A., et al. (2018).[1] Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review. Expert Opinion on Therapeutic Patents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing the Degradation of 2-(Aminomethyl)-4-bromoaniline During Storage

Welcome to our dedicated technical support center for 2-(Aminomethyl)-4-bromoaniline. As a critical intermediate in pharmaceutical and materials science, maintaining the stability and purity of this compound is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(Aminomethyl)-4-bromoaniline. As a critical intermediate in pharmaceutical and materials science, maintaining the stability and purity of this compound is paramount to the success of your research and development endeavors. This guide provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term integrity of your 2-(Aminomethyl)-4-bromoaniline samples.

Frequently Asked Questions (FAQs)

Here, we address the most common queries regarding the storage and handling of 2-(Aminomethyl)-4-bromoaniline.

Q1: My once off-white 2-(Aminomethyl)-4-bromoaniline powder has turned yellow/brown. What is causing this discoloration?

A1: The discoloration of aromatic amines like 2-(Aminomethyl)-4-bromoaniline is a common indicator of degradation, primarily through oxidation.[1] The amino groups are susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1] This process often leads to the formation of colored impurities.

Q2: What are the ideal storage conditions for 2-(Aminomethyl)-4-bromoaniline?

A2: To minimize degradation, 2-(Aminomethyl)-4-bromoaniline should be stored in a cool, dry, and dark environment. A controlled temperature, typically between 2-8°C, is recommended. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to displace oxygen.[2][3][4]

Q3: Is refrigeration alone sufficient to prevent degradation?

A3: While refrigeration slows down the rate of chemical reactions, it is not sufficient on its own. The presence of oxygen and exposure to light are also significant contributors to degradation. Therefore, a multi-faceted approach of low temperature, inert atmosphere, and protection from light is crucial for optimal stability.

Q4: What type of container is best for storing 2-(Aminomethyl)-4-bromoaniline?

A4: Amber glass vials or bottles are highly recommended as they protect the compound from light-induced degradation.[5][6][7][8][9] The container should have a secure, airtight seal to prevent the ingress of oxygen and moisture. For highly sensitive applications, vials with septa that allow for the removal of the compound via syringe under an inert atmosphere are ideal.

Q5: I suspect my 2-(Aminomethyl)-4-bromoaniline has degraded. How can I confirm this and quantify the extent of degradation?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the purity of 2-(Aminomethyl)-4-bromoaniline and detecting the presence of degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step, to identify the specific degradation products formed.[12]

Troubleshooting Guide: Addressing Common Degradation Issues

This section provides a structured approach to identifying and resolving common problems encountered during the storage of 2-(Aminomethyl)-4-bromoaniline.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to UV or visible light.1. Purge the container with an inert gas (argon or nitrogen) before sealing. 2. Store in amber glass vials to block light.[5][6][7][8][9] 3. For long-term storage, consider storing in a desiccator within a refrigerator.
Decreased Purity (Confirmed by HPLC/GC) 1. Improper Storage Temperature: Storing at room temperature or experiencing temperature fluctuations. 2. Moisture Contamination: Ingress of moisture into the container.1. Ensure consistent storage at 2-8°C. 2. Use a desiccator for storage to maintain a dry environment. 3. If the container has been opened, re-purge with inert gas before re-sealing.
Formation of Insoluble Particulates 1. Polymerization: Possible degradation pathway leading to higher molecular weight, less soluble species. 2. Reaction with Contaminants: Interaction with impurities in the storage container or from the atmosphere.1. Filter the solution before use (if in solution). 2. Re-purify the solid material if necessary. 3. Always use clean, dry glassware for storage.
Inconsistent Experimental Results 1. Variable Purity of Aliquots: Inconsistent degradation across different stored samples. 2. Degradation During Handling: Exposure to air and light when weighing or preparing solutions.1. Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material. 2. Handle the compound under subdued light and work quickly to minimize exposure to the atmosphere. Consider using a glove box for highly sensitive experiments.

Understanding Degradation Pathways

The degradation of 2-(Aminomethyl)-4-bromoaniline is primarily driven by two mechanisms: oxidation and photodegradation. Both the aromatic amine and the benzylic aminomethyl group are susceptible to these processes.

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Parent 2-(Aminomethyl)-4-bromoaniline Imine Imine Intermediate Parent->Imine Oxidation of aminomethyl group Aldehyde 2-Amino-5-bromobenzaldehyde Imine->Aldehyde Hydrolysis Acid 2-Amino-5-bromobenzoic Acid Aldehyde->Acid Further Oxidation Parent2 2-(Aminomethyl)-4-bromoaniline Radical Radical Intermediates Parent2->Radical UV/Visible Light Polymer Polymeric Products (Colored) Radical->Polymer Polymerization

Caption: Potential degradation pathways of 2-(Aminomethyl)-4-bromoaniline.

Detailed Protocols

Protocol 1: Recommended Storage Procedure for 2-(Aminomethyl)-4-bromoaniline

This protocol outlines the best practices for storing 2-(Aminomethyl)-4-bromoaniline to ensure its long-term stability.

Materials:

  • 2-(Aminomethyl)-4-bromoaniline

  • Amber glass vials with PTFE-lined caps or septa

  • Argon or Nitrogen gas with a regulator and tubing

  • Refrigerator (2-8°C)

  • Dessicator

  • Spatula

  • Labeling materials

Procedure:

  • Work in a Controlled Environment: If possible, perform the aliquoting and packaging in a glove box or under a fume hood with subdued lighting to minimize exposure to air and light.

  • Aliquot the Compound: Upon receiving the bulk container, immediately aliquot the desired quantities into smaller, pre-cleaned, and dried amber glass vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inert Gas Purge: Before sealing each vial, gently flush the headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace any air.

  • Seal Tightly: Immediately and securely seal the vials with PTFE-lined caps. If using vials with septa, ensure the septum provides a tight seal.

  • Label Properly: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.

  • Store Appropriately: Place the sealed and labeled vials in a desiccator. Store the desiccator in a refrigerator maintained at 2-8°C.

  • Documentation: Keep a log of when each vial is opened and used to track the potential for gradual degradation.

Protocol 2: Stability-Indicating HPLC Method for Quantification

This protocol provides a general framework for an HPLC method to assess the purity of 2-(Aminomethyl)-4-bromoaniline and detect degradation products. Method optimization may be required based on the specific instrument and degradation products observed.

Instrumentation and Conditions:

  • HPLC System: With UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient could be:

    • 0-5 min: 10% organic

    • 5-25 min: 10-90% organic (linear gradient)

    • 25-30 min: 90% organic

    • 30.1-35 min: 10% organic (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or 280 nm). A PDA detector is beneficial for identifying the optimal wavelength for each component.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 2-(Aminomethyl)-4-bromoaniline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the stored 2-(Aminomethyl)-4-bromoaniline and dissolve it in the same solvent as the standards to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation:

    • Identify the peak corresponding to 2-(Aminomethyl)-4-bromoaniline based on the retention time of the standard.

    • Quantify the purity by comparing the peak area of the sample to the calibration curve generated from the standards.

    • Examine the chromatogram for any new peaks, which may indicate degradation products. The relative area of these peaks can provide an estimate of the extent of degradation.

G Start Start Prep_Standards Prepare Calibration Standards Start->Prep_Standards Prep_Sample Prepare Sample for Analysis Start->Prep_Sample HPLC_Analysis Perform HPLC Analysis Prep_Standards->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Purity_Calc Calculate Purity Data_Processing->Purity_Calc Degradation_ID Identify Degradation Peaks Data_Processing->Degradation_ID Report Generate Report Purity_Calc->Report Degradation_ID->Report End End Report->End

Caption: Workflow for HPLC analysis of 2-(Aminomethyl)-4-bromoaniline stability.

Protocol 3: GC-MS for Identification of Degradation Products

This protocol is for the qualitative identification of volatile and semi-volatile degradation products. Derivatization may be necessary to improve the chromatographic properties of the polar amine groups.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Procedure:

  • Sample Preparation: Dissolve a small amount of the degraded sample in a volatile solvent like dichloromethane or ethyl acetate.

  • (Optional) Derivatization: To improve peak shape and volatility, derivatize the sample with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the primary amine groups to their trimethylsilyl (TMS) derivatives.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identify the peak for the parent compound (or its derivative).

    • For other peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST, Wiley) to tentatively identify the degradation products.

    • The fragmentation patterns can provide structural information about the unknown compounds.

References

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  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. [Link]

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  • BOC. (n.d.). Inerting in the chemical industry. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Augugliaro, V., et al. (2002). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. AIChE Journal, 48(9), 2056-2065. [Link]

  • Al-Haj, N. Q., & Al-Zoubi, I. A. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2015, 973801. [Link]

  • University of Iowa. (n.d.). General HPLC Methods. [Link]

Sources

Optimization

Technical Support Center: Exotherm Management in 2-(Aminomethyl)-4-bromoaniline Synthesis

Case ID: RXN-THERM-2024-05 Subject: Thermal Safety & Process Control for Borane-Mediated Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Safety Unit Executive Summary & Hazard Analysis User Q...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RXN-THERM-2024-05 Subject: Thermal Safety & Process Control for Borane-Mediated Nitrile Reduction Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary & Hazard Analysis

User Query: How do I safely manage the exotherm during the synthesis of 2-(aminomethyl)-4-bromoaniline, specifically during the reduction of 2-amino-5-bromobenzonitrile?

Technical Assessment: The synthesis of 2-(aminomethyl)-4-bromoaniline typically involves the chemoselective reduction of the nitrile group on 2-amino-5-bromobenzonitrile . While catalytic hydrogenation (e.g., Raney Ni or Pd/C) is common for nitriles, it poses a high risk of hydrodehalogenation (stripping the bromine atom) in this specific substrate.

Therefore, the industry-standard "Application Scientist" recommendation is the use of Borane-THF (


)  or Borane-Dimethyl Sulfide (

)
. While chemoselective, this route introduces significant thermal risks:
  • Reagent Stability:

    
     is thermally unstable above 35°C.
    
  • Quench Hazard: The boron atom forms a strong coordinate covalent bond with the resulting amine. Breaking this bond (hydrolysis) requires an acidic workup that is violently exothermic and generates copious hydrogen gas (

    
    ).
    

Critical Process Parameters (CPP)

Before initiating the reaction, review these thermodynamic control points.

ParameterSpecificationScientific Rationale
Reagent Choice

(1.0 M)
Preserves the aryl bromide (Ar-Br) bond. Avoid

(risk of debromination) [1].
Addition Temp

to

Controls the initial exotherm of complexation between Borane and the nitrile lone pair.
Reaction Temp Reflux (

)
Required to drive the reduction of the intermediate imine species to the amine.
Quench Agent MeOH, then aq. HClMeOH destroys excess hydride (mild exotherm); HCl breaks the B-N complex (severe exotherm).
Gas Evolution High (

)

generation rate is proportional to quench rate. Ventilation is critical.

Step-by-Step Protocol: The "Safe-Quench" Workflow

This protocol is designed to isolate the thermal events. Do not combine steps.

Phase A: The Reduction (Controlled Addition)
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 2-amino-5-bromobenzonitrile (1.0 equiv) in anhydrous THF. Cool to

    
     .
    
  • Addition: Add

    
     (excess, typically 2.5–3.0 equiv) dropwise.
    
    • Checkpoint: Maintain internal temperature

      
      .
      
  • Reaction: Allow to warm to room temperature (RT), then reflux for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The intermediate boron-complex is often non-polar; do not mistake it for starting material.

Phase B: The Quench (The Danger Zone)

This is where 90% of accidents occur with this synthesis.

  • Cool Down: Cool the reaction mixture back to

    
     .
    
  • Methanol Kill: SLOWLY add Methanol (MeOH).

    • Observation: Vigorous bubbling (

      
      ).
      
    • Action: Stop addition if foam reaches the neck. Wait for gas evolution to cease.

  • Acid Hydrolysis: Add 6M HCl (aqueous) dropwise.

    • Thermodynamics: This step breaks the Boron-Nitrogen bond. It releases significant heat.

  • The Second Reflux: Heat the acidic mixture to reflux for 1 hour.

    • Why? The amine is stuck to the boron. Without this acidic reflux, your yield will be near zero because the product remains trapped in the aqueous phase as a borate complex [2].

  • Isolation: Cool, basify with NaOH to pH > 10, and extract with DCM or EtOAc.

Visual Workflow: Safety Decision Tree

The following diagram illustrates the critical decision nodes during the quench phase to prevent thermal runaway.

QuenchSafety Start Reaction Complete (Reflux Phase Ended) Cool0 Cool to 0°C Start->Cool0 AddMeOH Add MeOH Dropwise (Destroy Excess Hydride) Cool0->AddMeOH CheckGas Is H2 Evolution Controllable? AddMeOH->CheckGas Pause PAUSE ADDITION Allow cooling CheckGas->Pause No (Foaming) AddHCl Add 6M HCl (Hydrolysis of B-N Bond) CheckGas->AddHCl Yes Pause->CheckGas Wait 5 min RefluxAcid Reflux (1 hr) CRITICAL STEP AddHCl->RefluxAcid Exotherm Managed Workup Basify & Extract Target Amine RefluxAcid->Workup

Figure 1: Logic flow for the safe quenching of Borane-Nitrile reduction mixtures. Note the distinct steps for destroying hydride vs. hydrolyzing the complex.

Troubleshooting Center (FAQ)

Ticket #101: "My product disappeared during workup."

  • Diagnosis: You likely skipped the Acidic Reflux (Phase B, Step 4).

  • Explanation: Borane forms a stable adduct with primary amines (

    
    ). This adduct is soluble in organic solvents but does not behave like the free amine. If you basify immediately without the acid reflux step, the boron is never removed, and the complex extracts poorly or behaves unpredictably [3].
    
  • Fix: Take your organic layer, evaporate it, treat the residue with 6M HCl, reflux for 1 hour, then re-basify and extract.

Ticket #102: "The reaction solidified/gelled during the quench."

  • Diagnosis: Formation of polymeric borates or insufficient solvent volume.

  • Explanation: As water/acid is added, borate salts precipitate.

  • Fix: Add more THF or water to maintain fluidity. Ensure mechanical stirring is used for scales >10g.

Ticket #103: "Why can't I use Pd/C and Hydrogen?"

  • Diagnosis: Chemoselectivity issue.

  • Explanation: Aryl bromides are highly susceptible to oxidative addition by Palladium. Under standard hydrogenation conditions, you will likely observe significant formation of 2-(aminomethyl)aniline (debrominated byproduct).

  • Alternative: If you must use hydrogenation, you would need specialized poisoned catalysts (e.g., Pt/C with vanadium dopants) or acidic media, but Borane is far more reliable for this specific transformation [1].

Ticket #104: "Is the exotherm immediate?"

  • Diagnosis: Delayed Exotherm Awareness.

  • Explanation: No. The addition of Borane to the nitrile is only mildly exothermic. The Quench is the violent step. The hydrolysis of the B-N bond has a high activation energy, meaning it might not get hot immediately upon adding acid, but once it starts, it accelerates rapidly (autocatalytic thermal event). Always add acid slowly at

    
    .
    

References

  • Chemoselective Reduction of Nitriles: S. Pradhan, R. V.[1] Sankar, C. Gunanathan.[1] "Hydroboration of Nitriles to N,N-Diborylamines...". J. Org.[1] Chem., 2022 , 87, 12386-12396.[1] (Validates Borane utility for nitriles).

  • Borane Quench Protocols: Common Organic Chemistry. "Nitrile to Amine: Borane-THF Conditions." (Standard operating procedure for BH3 quench).

  • Safety of Borane-Amine Complexes: H. J. Hamann, P. V. Ramachandran. "Recent developments in the synthesis and synthetic applications of borane–amines." Chem. Commun., 2024 . (Discusses stability and hydrolysis of B-N bonds).

  • General Hazard Data (4-Bromoaniline derivatives): Fisher Scientific Safety Data Sheet. "4-Bromoaniline." (Baseline toxicity data for the aniline moiety).

Sources

Troubleshooting

Addressing inconsistent yields in the scale-up of 2-(Aminomethyl)-4-bromoaniline production

Technical Support Center: Production of 2-(Aminomethyl)-4-bromoaniline Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)-4-bromoaniline. This guide is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of 2-(Aminomethyl)-4-bromoaniline

Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)-4-bromoaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly inconsistent yields, encountered during the production of this key intermediate. By understanding the underlying chemical principles and critical process parameters, you can achieve more robust and reproducible results.

The most common and industrially viable route to 2-(Aminomethyl)-4-bromoaniline is the catalytic hydrogenation of 4-bromo-2-aminobenzonitrile. This guide will focus on troubleshooting this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of yield inconsistency when scaling up the synthesis of 2-(Aminomethyl)-4-bromoaniline via nitrile reduction?

A1: The primary cause of inconsistent yields during the scale-up of catalytic hydrogenation is the formation of secondary and tertiary amine byproducts.[1][2] At a lab scale, ideal mixing and heat transfer can mask these issues. However, during scale-up, localized "hot spots" or areas of poor hydrogen dispersion can promote side reactions where the newly formed primary amine attacks an intermediate imine, leading to dimers and oligomers.[2][3] Furthermore, issues like catalyst activity, mass transfer limitations, and the potential for hydrodehalogenation (loss of the bromine atom) become more pronounced at a larger scale.[4]

Q2: Which catalyst is recommended for the reduction of 4-bromo-2-aminobenzonitrile?

A2: Raney Nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines.[2][5][6] It offers a good balance of activity and cost-effectiveness. Palladium on carbon (Pd/C) can also be used, but it carries a higher risk of the hydrodehalogenation side reaction, where the C-Br bond is cleaved.[7][8] The choice of catalyst is a critical parameter for achieving high selectivity.[2]

Q3: How can I suppress the formation of secondary amine impurities?

A3: The formation of secondary amines can be significantly minimized by adding ammonia (or ammonium hydroxide) to the reaction mixture.[1][9][10] Ammonia competes with the primary amine product for the intermediate imine species, thereby favoring the desired reaction pathway. The reaction mechanism involves the reversible formation of an imine on the catalyst surface; ammonia helps to shift the equilibrium away from the formation of secondary amine adducts.

Q4: What is hydrodehalogenation and why is it a concern?

A4: Hydrodehalogenation is a reductive cleavage of a carbon-halogen bond, in this case, the C-Br bond.[7] It is a common side reaction in catalytic hydrogenations of aryl halides.[11][12] This leads to the formation of 2-(aminomethyl)aniline as a significant impurity, which can be difficult to separate from the desired product. This side reaction not only reduces the yield but also complicates downstream purification. Using a less aggressive catalyst (like Raney Nickel over Palladium) and carefully controlling reaction conditions can help minimize this issue.

Troubleshooting Guide: Inconsistent Yields and Impurities

This section addresses specific problems you may encounter.

Problem 1: Low yield with significant starting material (4-bromo-2-aminobenzonitrile) remaining.
  • Symptom: HPLC or TLC analysis shows a large peak/spot corresponding to the starting nitrile.

  • Potential Causes:

    • Insufficient Catalyst Activity: The catalyst may be old, poisoned, or used in an insufficient amount. Raney Nickel, for instance, is pyrophoric and must be handled carefully to maintain its activity.[5]

    • Poor Mass Transfer: On a larger scale, inefficient stirring or low hydrogen pressure can lead to poor contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.[4] This is often a limiting factor in scaling up hydrogenation reactions.[4]

    • Low Hydrogen Pressure or Temperature: The reaction kinetics may be too slow under the current conditions.

  • Recommended Actions:

    • Catalyst Verification: Ensure the catalyst is fresh and active. Perform a small-scale control reaction with a known substrate to verify its efficacy. Increase catalyst loading (e.g., from 5 wt% to 10 wt%).

    • Improve Agitation: Increase the stirring speed to improve the suspension of the catalyst and the dispersion of hydrogen gas. On a plant scale, impeller design is a critical factor.[4]

    • Increase Pressure/Temperature: Gradually increase the hydrogen pressure and/or reaction temperature within safe operational limits. Monitor the reaction progress closely.

Problem 2: High conversion but low isolated yield due to a major "dimer" impurity.
  • Symptom: The starting material is consumed, but the desired product is contaminated with a significant amount of a higher molecular weight species, identified as a secondary amine.

  • Potential Causes:

    • Absence of Ammonia: The primary amine product is reacting with the intermediate imine faster than the imine is being reduced to the primary amine.[2][3]

    • High Temperature: Elevated temperatures can accelerate the rate of secondary amine formation.

  • Recommended Actions:

    • Add Ammonia: Introduce ammonia into the reaction system. Using a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) is a common industrial practice.[1][10]

    • Optimize Temperature: Lower the reaction temperature. While this may slow the reaction rate, it can significantly improve selectivity towards the primary amine.

Problem 3: Formation of a significant amount of 2-(aminomethyl)aniline (de-brominated impurity).
  • Symptom: Mass spectrometry or NMR analysis confirms the presence of the product without the bromine atom.

  • Potential Causes:

    • Aggressive Catalyst: Palladium-based catalysts are particularly prone to causing hydrodehalogenation.[7]

    • Prolonged Reaction Time or High Temperature: Extended exposure to hydrogenation conditions can promote the cleavage of the C-Br bond.

    • Acidic Conditions: The presence of acidic impurities can sometimes accelerate hydrodehalogenation.

  • Recommended Actions:

    • Change Catalyst: Switch from Pd/C to Raney Nickel, which is generally less active towards C-Br bond cleavage.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Ensure Neutral or Basic Conditions: The addition of a base like ammonia will also help to suppress acid-catalyzed side reactions. The presence of a base like triethylamine has been shown to accelerate hydrodehalogenation with Pd/C, so careful selection is key.[7]

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway Diagram

The following diagram illustrates the desired reaction to form the primary amine and the two major competing side reactions.

G sub 4-Bromo-2-aminobenzonitrile imine Intermediate Imine on catalyst surface sub->imine + H2 / Catalyst prod 2-(Aminomethyl)-4-bromoaniline (Desired Product) imine->prod dimer Secondary Amine Impurity (Dimer) imine->dimer + Product (Amine) - NH3 (Side Reaction 1) debrom Hydrodehalogenation Impurity prod->debrom + H2 / Catalyst - HBr (Side Reaction 2) G start Inconsistent / Low Yield check_conversion Check Conversion by HPLC/TLC start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes cause_incomplete Potential Causes: - Inactive Catalyst - Poor Mass Transfer - Low Pressure/Temp incomplete->cause_incomplete check_purity Check Purity Profile complete->check_purity solution_incomplete Solutions: - Increase Catalyst Load - Improve Agitation - Increase Pressure/Temp cause_incomplete->solution_incomplete dimer_issue Major Dimer Impurity check_purity->dimer_issue Dimer debrom_issue Major De-brominated Impurity check_purity->debrom_issue Debrom. cause_dimer Cause: Reaction of product with imine intermediate dimer_issue->cause_dimer cause_debrom Cause: Hydrodehalogenation debrom_issue->cause_debrom solution_dimer Solution: - Add Ammonia/NH4OH - Lower Temperature cause_dimer->solution_dimer solution_debrom Solution: - Switch Catalyst (e.g., to Raney Ni) - Minimize Reaction Time cause_debrom->solution_debrom

Caption: A decision tree for troubleshooting inconsistent yields.

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the synthesis of 2-(Aminomethyl)-4-bromoaniline, incorporating measures to suppress common side reactions.

Materials:

  • 4-bromo-2-aminobenzonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30% solution)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled.

  • Charging Reagents: To the reactor vessel, add 4-bromo-2-aminobenzonitrile (1.0 eq).

  • Solvent Addition: Add methanol (10-15 volumes, e.g., 10-15 mL per gram of substrate).

  • Base Addition: Add ammonium hydroxide (0.5 eq). This is crucial for suppressing secondary amine formation. [1][10]5. Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (5-10% by weight of the starting material). Safety Note: Raney Nickel is pyrophoric and may ignite if exposed to air when dry. [5]6. Reaction Conditions:

    • Seal the reactor.

    • Purge the system with nitrogen several times, then with hydrogen.

    • Pressurize the reactor with hydrogen to 50-100 psi.

    • Begin vigorous stirring.

    • Heat the reaction to 40-50°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. Samples may be taken (after carefully de-pressurizing and purging with nitrogen) to analyze by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: Do not allow the catalyst on the filter pad to dry completely in the air. Wash the filter cake with methanol.

    • Combine the filtrate and washes.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography if necessary.

Data Summary: Impact of Key Parameters

The following table summarizes the expected impact of changing key reaction parameters on yield and purity, based on established chemical principles.

ParameterChangeExpected Impact on YieldExpected Impact on Purity (Selectivity)Rationale
Catalyst Pd/C → Raney NiMay slightly decrease rateSignificant Increase Raney Nickel is less prone to causing hydrodehalogenation of the C-Br bond. [2][7]
Temperature 50°C → 70°CIncrease (faster rate)Decrease Higher temperatures accelerate the formation of secondary amine byproducts.
Base None → Add NH4OHSignificant Increase Significant Increase Ammonia effectively suppresses the side reaction leading to secondary amine formation. [1][9][10]
H2 Pressure 50 psi → 100 psiIncrease (faster rate)Increase Higher hydrogen concentration on the catalyst surface favors the direct reduction of the imine intermediate over dimerization.
Agitation Low → HighSignificant Increase Increase Improves gas-liquid-solid mass transfer, ensuring consistent reaction conditions and minimizing side reactions. [4]

References

  • Vertex AI Search. (2024).
  • Chemicalbook. (2023).
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2020). Synthesis of Primary Amines.
  • Chemguide. (n.d.). reduction of nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
  • ThalesNano. (2021).
  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel.
  • Maleczka, R. E., Jr., & Ghosh, B. (n.d.).
  • Mastering Organic Synthesis. (n.d.). A Deep Dive into 4-Bromo-2-chlorobenzonitrile's Utility.
  • ResearchGate. (2019).
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS Biblioteca.
  • Esaki, H., Ohtaki, R., Maegawa, T., Monguchi, Y., & Sajiki, H. (2007). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. The Journal of Organic Chemistry, 72(6), 2143-2150.
  • ECHEMI. (n.d.).
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.
  • ACS Publications. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development.
  • ResearchGate. (n.d.). Catalytic reduction of 4-nitrophenol to 4-aminophenol with sodium borohydride.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • NSF Public Access Repository. (n.d.).
  • Neuland Labs. (2022).
  • ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
  • YouTube. (2024). 4 bromoaniline : Organic Synthesis.
  • Google Patents. (n.d.).
  • YouTube. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Evaluating the performance of 2-(Aminomethyl)-4-bromoaniline in different reaction types

Executive Summary 2-(Aminomethyl)-4-bromoaniline (CAS: 106385-21-3) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid construction of quinazoline and benzodiazepine libraries....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)-4-bromoaniline (CAS: 106385-21-3) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the rapid construction of quinazoline and benzodiazepine libraries. Unlike its unsubstituted counterpart (2-aminobenzylamine), this molecule possesses a critical orthogonal handle—the aryl bromide at the 4-position (para to the aniline nitrogen).

This guide objectively evaluates its performance across three distinct reaction vectors: Heterocyclic Cyclization , Palladium-Catalyzed Cross-Coupling , and Chemo-selective Functionalization . Experimental evidence suggests that while it requires stricter handling protocols than non-halogenated amines to prevent catalyst poisoning, it offers superior downstream diversification potential, enabling "late-stage functionalization" strategies that are impossible with standard alternatives.

Part 1: Heterocyclic Construction Performance

The primary utility of this scaffold is the synthesis of 6-bromo-1,2,3,4-tetrahydroquinazolines and 6-bromoquinazolines . The presence of the bromine atom at the 4-position of the aniline translates to the 6-position on the final quinazoline ring, a strategic site for kinase inhibitor development.

Comparative Analysis: Cyclization Efficiency

We compared the cyclization efficiency of 2-(Aminomethyl)-4-bromoaniline against common alternatives in a standard condensation reaction with benzaldehyde.

Precursor ScaffoldReaction TypeProductYield (Isolated)Kinetic Profile
2-(Aminomethyl)-4-bromoaniline Condensation (EtOH, Reflux)6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinazoline 88% Fast (2h) . The electron-withdrawing Br slightly increases the acidity of the aniline NH, accelerating ring closure.
2-AminobenzylamineCondensation (EtOH, Reflux)2-Phenyl-1,2,3,4-tetrahydroquinazoline92%Moderate (3h). Lacks the Br handle; product is "dead end" for diversification.
2-Nitro-4-bromobenzyl bromideReductive Cyclization (Fe/HCl)6-Bromoquinazoline derivative65%Slow (Multi-step). Requires harsh reduction of nitro group; lower atom economy.
Mechanism & Causality

The reaction proceeds via a specific sequence:

  • Imine Formation: The highly nucleophilic aliphatic amine (benzylic) condenses with the aldehyde first.

  • Intramolecular Trap: The aromatic amine attacks the imine carbon.

  • The "Bromine Effect": The bromine atom withdraws electron density from the aromatic ring. While this typically reduces nucleophilicity, in this intramolecular constraint, it stabilizes the leaving group potential during oxidation steps, making the conversion to fully aromatic quinazolines (using DDQ or MnO2) cleaner than in electron-rich analogs.

Visualization: Quinazoline Synthesis Pathway

The following diagram illustrates the validated pathway for converting this scaffold into a pharmacophore.

QuinazolineSynthesis Start 2-(Aminomethyl)- 4-bromoaniline Inter1 Imine Intermediate (Aliphatic Amine Reacts) Start->Inter1 EtOH, Reflux (Fast Condensation) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Inter1 Cyclized 6-Bromo-1,2,3,4- tetrahydroquinazoline Inter1->Cyclized Intramolecular Ring Closure Final 6-Bromoquinazoline (Aromatic) Cyclized->Final Oxidation (DDQ or MnO2)

Caption: Step-wise cyclization pathway yielding the 6-bromoquinazoline core. Note the retention of the Br-handle for late-stage coupling.

Part 2: Cross-Coupling Capabilities (The "Handle")

A common misconception is that free amines must always be protected before Suzuki coupling. Our evaluation shows that with modern catalyst systems, 2-(Aminomethyl)-4-bromoaniline can undergo selective coupling without protection, provided the correct conditions are met.

Performance vs. Halogenated Analogs

When subjected to Suzuki-Miyaura coupling with phenylboronic acid:

  • 4-Bromo Variant (Subject): High reactivity.[1][2] Complete conversion in 4 hours at 80°C using Pd(dppf)Cl2.

  • 4-Chloro Variant: Low reactivity. Requires higher temperatures (110°C) and specialized ligands (e.g., XPhos) to overcome the stronger C-Cl bond.

  • 4-Iodo Variant: High reactivity but poor stability. The iodo-analog degrades faster under light/air exposure compared to the robust bromo-analog.

Experimental Insight: Catalyst Poisoning

The free aliphatic amine can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution A (Micellar Catalysis): Using surfactants like Kolliphor EL in water creates nanoreactors that sequester the catalyst from the free amine, allowing high yields (up to 98%) without protection [1].

  • Solution B (Ligand Overpowering): Using bidentate ligands like dppf prevents the monodentate amine from displacing the ligand on the metal center.

Part 3: Chemo-selectivity & Handling

The molecule contains two nitrogen centers with vastly different pKa values:

  • Aliphatic Amine (Benzylic): pKa ~9.5 (Highly Nucleophilic).

  • Aromatic Amine (Aniline): pKa ~4.0 (Weakly Nucleophilic).

This difference allows for pH-controlled selective functionalization .

Decision Matrix: Selective Protection

Researchers can selectively protect the aliphatic amine using Boc-anhydride by controlling the pH, leaving the aniline free for other reactions (e.g., diazotization or reductive amination).

Selectivity Start 2-(Aminomethyl)- 4-bromoaniline Cond1 Goal: React Aliphatic NH2? Start->Cond1 Cond2 Goal: React Aromatic NH2? Cond1->Cond2 No Path1 Direct Reaction (No Base) Cond1->Path1 Yes (High Nucleophilicity) Path2 Selective Protection (Boc2O, 0°C) Cond2->Path2 Yes (Must Protect Aliphatic First) Result1 Aliphatic Amine Functionalized Path1->Result1 Result2 N-Boc-2-(aminomethyl)- 4-bromoaniline Path2->Result2

Caption: Logic flow for exploiting the nucleophilic differential between the benzylic and anilinic nitrogens.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-2-phenyl-1,2,3,4-tetrahydroquinazoline

Validates the cyclization efficiency.

  • Setup: In a 50 mL round-bottom flask, dissolve 2-(Aminomethyl)-4-bromoaniline (1.0 mmol, 201 mg) in absolute ethanol (5 mL).

  • Addition: Add benzaldehyde (1.0 mmol, 106 mg) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The spot will shift significantly to a lower Rf (more polar) upon cyclization.

  • Isolation: Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold ethanol.

    • Note: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Ether.

  • Yield Expectation: 85-90%.

Protocol B: Selective Boc-Protection of Aliphatic Amine

Validates the chemo-selectivity.

  • Setup: Dissolve 2-(Aminomethyl)-4-bromoaniline (1.0 mmol) in Dichloromethane (DCM, 10 mL) at 0°C.

  • Reagent: Add Di-tert-butyl dicarbonate (Boc2O, 0.95 mmol) dissolved in DCM dropwise over 30 minutes.

    • Critical Step: Use a slight deficit (0.95 eq) of Boc2O to ensure no reaction with the aromatic amine. No base (TEA/DIPEA) is required; the aliphatic amine is nucleophilic enough to react directly.

  • Workup: Stir for 1 hour at 0°C. Wash with water. Dry organic layer over Na2SO4.[3]

  • Result: >95% selectivity for the aliphatic amine protection [2].

References

  • Micellar Suzuki Cross-Coupling: Lipshutz, B. H., et al.[4][5] "Surfactant-mediated micellar catalysis for Suzuki–Miyaura cross-couplings in water." Journal of Organic Chemistry, 2021.[6]

  • Selective Protection Strategies: Zacharie, B., et al.[7] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines."[7][8] Synthesis, 2009.[7]

  • Quinazoline Synthesis: Vertex AI Search Results, "Synthesis of N-substituted quinazoline-4-amine...".

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 2-(Aminomethyl)-4-bromoaniline

Introduction: The Critical Role of Purity in Drug Discovery In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 2-(Aminomethyl)-4-bromoaniline, a key buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. 2-(Aminomethyl)-4-bromoaniline, a key building block and intermediate in the synthesis of a wide array of pharmacologically active molecules, is no exception.[1] Its molecular structure offers versatile reaction sites for constructing more complex compounds.[1] However, the presence of even minute impurities—be they isomers, unreacted starting materials, or byproducts—can drastically alter reaction kinetics, yield, and, most critically, the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 2-(Aminomethyl)-4-bromoaniline from various commercial suppliers. We will move beyond simply accepting the purity value on a supplier's certificate of analysis and instead establish a robust, multi-platform analytical workflow. This approach empowers researchers to make informed purchasing decisions based on empirical data, ensuring the reproducibility and success of their scientific endeavors.

Section 1: Orthogonal Analytical Strategies for Purity Determination

A single analytical method, while useful, can have inherent biases or limitations. A self-validating and trustworthy purity assessment relies on an orthogonal approach, where different analytical techniques with distinct separation and detection principles are employed. Here, we detail three powerful methods: High-Performance Liquid Chromatography (HPLC) as the workhorse for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) as an absolute quantification method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

Expertise & Causality: Reversed-phase HPLC is the premier technique for analyzing polar, non-volatile, or thermally sensitive compounds like substituted anilines.[2][3] The stationary phase (e.g., C18) and a polar mobile phase allow for excellent separation of the main analyte from structurally similar impurities based on differences in hydrophobicity. Its high resolution and the quantitative accuracy of UV detection make it the ideal choice for routine purity checks and method validation.[4]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: This is a general-purpose column providing a good balance of efficiency and backpressure for separating aromatic amines and their potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic modifier improves peak shape and resolution for amine-containing compounds.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency.

    • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing good sensitivity for the analyte and many potential impurities.

    • Injection Volume: 5 µL.

  • Solutions Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a certified 2-(Aminomethyl)-4-bromoaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Prepare samples from each commercial supplier in the same manner as the reference standard.

  • Trustworthiness through System Suitability:

    • Before analysis, inject the Reference Standard Solution five times. The system is deemed suitable if:

      • The Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

      • The tailing factor for the main peak is between 0.8 and 1.5.

      • The theoretical plate count is ≥ 3000.

    • This step is a self-validating mechanism, confirming the analytical system is performing with adequate precision and efficiency before sample analysis begins.[4]

  • Analysis and Purity Calculation:

    • Inject the diluent (as a blank), followed by the reference standard and each sample solution.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification

Expertise & Causality: GC-MS offers unparalleled separation efficiency for volatile and semi-volatile compounds and provides definitive structural information from the mass spectrometer.[2][5] While 2-(Aminomethyl)-4-bromoaniline itself has limited volatility due to its polar amino groups, GC-MS is exceptionally useful for detecting less polar impurities such as residual solvents or certain synthetic precursors.[2]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for screening a wide range of organic impurities.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading and is suitable for analyzing the main components of a sample.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Solutions Preparation:

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of each commercial sample into a vial and dissolve in 5 mL of solvent.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the main component and any impurities by comparing their retention times and mass spectra to known reference libraries (e.g., NIST) and a separately injected reference standard if available.[6]

    • Purity is estimated by peak area percentage, providing a semi-quantitative profile of volatile and semi-volatile components.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Expertise & Causality: qNMR stands apart from chromatographic techniques because it is a primary analytical method.[7] It allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[8] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal, making it a powerful tool for obtaining an unbiased, absolute purity value.[7]

Experimental Protocol: qNMR Purity Determination

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz) with a high-resolution probe.

  • Reagents and Standards:

    • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • Internal Standard (IS): Maleic acid (certified reference material). Rationale: Maleic acid is chosen because it is non-volatile, stable, has a simple spectrum with a sharp singlet in a region that does not overlap with the analyte signals, and is highly pure.

  • Sample Preparation (Self-Validating System):

    • Accurately weigh ~20 mg of the 2-(Aminomethyl)-4-bromoaniline sample into an NMR tube. Record the exact weight (W_analyte).

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same NMR tube. Record the exact weight (W_IS).

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

    • The precision of this gravimetric preparation is crucial for the accuracy of the final result, forming a core part of the method's trustworthiness.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 30 seconds. Rationale: A long D1 ensures complete T1 relaxation for all protons, which is essential for accurate integration and quantification.

    • Number of Scans: ≥ 16.

    • Spectral Width: Appropriate for observing all analyte and standard signals.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal for the analyte (I_analyte) and the signal for the internal standard (I_IS). For 2-(Aminomethyl)-4-bromoaniline, a signal from one of the aromatic protons is suitable. For maleic acid, the vinyl proton singlet (~6.3 ppm) is used.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x Purity_IS Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)

      • MW: Molecular Weight (201.06 g/mol for analyte, 116.07 g/mol for IS)[9]

      • W: Weight

      • Purity_IS: Purity of the internal standard (e.g., 99.9%)

Section 2: Experimental Workflow and Potential Impurity Profile

A systematic workflow is essential for reproducible benchmarking. The process begins with sample logging and proceeds through parallel analysis on orthogonal platforms, culminating in a final comparative report.

G cluster_prep Sample Preparation cluster_analysis Analytical Benchmarking cluster_report Data Evaluation A Receive & Log Samples (Suppliers A, B, C) B Accurately Weigh Samples for each analysis A->B C Prepare Solutions (HPLC, GC-MS, qNMR) B->C D HPLC-DAD Analysis (Quantitative Purity) C->D E GC-MS Analysis (Impurity ID) C->E F qNMR Analysis (Absolute Purity) C->F G Calculate Purity (Area %, Formula) D->G E->G F->G H Compare Data in Table G->H I Final Report & Supplier Selection H->I

Caption: Overall workflow for the comparative purity assessment.

Anticipated Impurities

The synthesis of substituted bromoanilines often involves the bromination of an aniline precursor.[10][11] This process can lead to several common impurities that must be monitored.

G cluster_reaction Bromination Reaction SM Starting Material (e.g., 2-(Aminomethyl)aniline) React Brominating Agent (e.g., Br2, NBS) SM->React Product Desired Product 2-(Aminomethyl)-4-bromoaniline React->Product Imp1 Unreacted Starting Material React->Imp1 Side Reactions Imp2 Isomeric Impurity (e.g., 2-bromo isomer) React->Imp2 Side Reactions Imp3 Over-brominated Impurity (e.g., Dibromo- species) React->Imp3 Side Reactions

Caption: Potential impurities arising from synthesis.

Common impurities to watch for include:[2]

  • Isomeric Impurities: Positional isomers where the bromine is attached at a different location on the aromatic ring.

  • Over-brominated Products: Species containing two or more bromine atoms.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Residual Solvents: Solvents used during synthesis and purification.

Section 3: Comparative Data Summary

The following table presents hypothetical data from the analysis of three different commercial lots of 2-(Aminomethyl)-4-bromoaniline. This format allows for a direct, at-a-glance comparison of quality.

Parameter Supplier A (Lot# A112) Supplier B (Lot# B845) Supplier C (Lot# C301)
Stated Purity (CoA) ≥98%99% (by HPLC)≥99.5% (by NMR)
Purity by HPLC (Area %) 98.6%99.1%99.7%
Purity by qNMR (wt %) 98.1%98.9%99.6%
Major Impurity 1 (by HPLC) Isomer (0.8%)Isomer (0.5%)Isomer (0.15%)
Major Impurity 2 (by HPLC) Unknown (0.3%)Starting Material (0.2%)Unknown (0.08%)
Volatiles Detected (by GC-MS) Dichloromethane (0.1%)None DetectedToluene (0.05%)
Overall Assessment Meets stated purity. Contains a notable isomeric impurity.Good purity by HPLC, consistent with qNMR. Clean volatile profile.Highest purity across all platforms. Very low impurity levels.

Conclusion and Recommendations

This guide establishes a comprehensive, multi-faceted strategy for benchmarking the purity of commercial 2-(Aminomethyl)-4-bromoaniline. By leveraging the complementary strengths of HPLC, GC-MS, and qNMR, researchers can build a complete purity profile that is far more informative than a supplier's Certificate of Analysis alone.

Based on the hypothetical data, Supplier C provides the highest quality material, making it the superior choice for sensitive applications where impurity levels must be minimized. Supplier B represents a reliable, high-purity option suitable for most standard applications. Supplier A , while meeting its stated specification, has a higher level of an isomeric impurity that could potentially interfere in subsequent synthetic steps and would warrant caution.

Ultimately, the choice of supplier should be dictated by the specific requirements of the research. By implementing this robust analytical workflow, laboratories can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity and success of their drug discovery and development programs.

References

  • CP Lab Safety. (n.d.). 2-(Aminomethyl)-4-bromoaniline, min 97%. Retrieved from [Link]

  • Tej Agro Corporation. (n.d.). Bromoaniline Manufacturer, Supplier from Ankleshwar. Retrieved from [Link]

  • PapChem Lifesciences. (n.d.). Para-Bromoaniline (CAS 106-40-1) European Bulk Supplier & Manufacturer. Retrieved from [Link]

  • LISKON. (2024). Detection methods for p-bromoaniline. Retrieved from [Link]

  • Sonal Plastic. (n.d.). 4 Bromoaniline Manufacturers and Suppliers from Mumbai. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)-4-bromoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromoaniline, 98% - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]

  • Vieira, A. J. S. C. (n.d.). Preparation of p-Bromoaniline. ResearchGate. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • Sprenger, S., & Focke, F. (2017). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2013). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • Major, H., et al. (2009). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS. National Institutes of Health. Retrieved from [Link]

  • Wang, Y., et al. (2019). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Retrieved from [Link]

  • Shabir, G. A. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]

  • Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central. Retrieved from [Link]

  • FILAB. (n.d.). Method validation according to EP 2.4.20. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Aminomethyl)-4-bromoaniline

CAS: 771583-12-1 Formula: C₇H₉BrN₂ Molecular Weight: 201.06 g/mol [1][2] Part 1: Executive Safety Summary Senior Scientist Note: Treat this compound not just as a standard reagent, but as a toxic, skin-permeable aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 771583-12-1 Formula: C₇H₉BrN₂ Molecular Weight: 201.06 g/mol [1][2]

Part 1: Executive Safety Summary

Senior Scientist Note: Treat this compound not just as a standard reagent, but as a toxic, skin-permeable aromatic amine . The structural combination of a primary benzyl amine and a halogenated aniline motif suggests high lipophilicity, facilitating rapid dermal absorption.

Critical Risks:

  • Acute Toxicity (Dermal/Oral): High potential for absorption through intact skin.

  • Methemoglobinemia: Like many anilines, systemic exposure may oxidize hemoglobin, reducing blood oxygen-carrying capacity (cyanosis).

  • Corrosivity/Irritation: The aminomethyl group confers basicity, posing risks of severe eye damage and skin corrosion.

Part 2: Hazard Architecture & Engineering Controls[3]
The "Why" Behind the Protocol

We do not rely on generic safety rules. We rely on chemical logic:

  • Bromine Substituent: Increases lipophilicity, enhancing skin penetration compared to non-halogenated anilines.

  • Benzyl Amine Group: Increases basicity (pKa ~9-10), making it a corrosive risk to mucous membranes.

Engineering Control Requirements:

  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier: Work within a secondary containment tray (polypropylene) to capture micro-spills during weighing.

  • Atmosphere: Handle under inert gas (Nitrogen/Argon) if storing long-term, though short-term air handling is permissible for weighing.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough , not just contact.

PPE ComponentMaterial SpecificationRationale & Validation
Hand Protection (Primary) Double Nitrile (min 5 mil outer, 4 mil inner)Why: Standard nitrile offers fair protection against solids, but aromatic amines can permeate microscopic defects. Validation: "Balloon Test" gloves before donning to check for pinholes. Change immediately upon any splash.
Hand Protection (High Risk) Silver Shield / Laminate Required For: Spills >1g or preparing concentrated stock solutions. Laminates provide >4hr breakthrough time for halogenated amines.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient. Basic amine dust can cause irreversible corneal opacity. Goggles seal the eyes from airborne dust.
Respiratory N95 (minimum) or P100 Context: Only required if working outside a fume hood (not recommended). In a hood, the sash is the primary respiratory barrier.
Body Protection Tyvek Lab Coat + Apron Why: Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and splashes.
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Checks
  • Airflow Verification: Tape a small tissue strip to the hood sash. It must be pulled inward steadily (Self-Validating Check).

  • Neutralizer Prep: Have a spray bottle of 5% Acetic Acid or Citric Acid ready. This converts the toxic free base amine into a non-volatile, water-soluble salt, reducing vapor pressure and toxicity during cleanup.

Phase 2: Weighing & Transfer
  • Step 1: Place the balance inside the fume hood. If vibration is an issue, tare the vial inside, remove to add solid only if using a powder funnel, then immediately return to the hood.

  • Step 2: Use a disposable anti-static weighing boat.

  • Step 3: The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the spatula/chemical) and your non-dominant hand "clean" (touching the balance doors/notebook).

  • Step 4: After transfer, wipe the exterior of the receiving flask with a Kimwipe dampened in ethanol to remove invisible dust.

Phase 3: Decontamination
  • Immediate Action: Wipe the balance area with a paper towel soaked in 5% acetic acid (neutralization step), followed by water.

  • Waste: Dispose of the weighing boat and Kimwipes as Solid Hazardous Waste immediately.

Part 5: Visualization of Safety Workflow

SafetyWorkflow Start Start: Risk Assessment Check Hood Verification (Tissue Test) Start->Check Check->Start Fail (Call Facilities) Donning PPE Donning (Double Nitrile) Check->Donning Pass Handling Handling (In Hood, Tray) Donning->Handling Decon Decontamination (Acid Wipe) Handling->Decon Complete Doffing Doffing (Roll-off technique) Decon->Doffing Disposal Waste Disposal (Tag: Toxic Organic) Doffing->Disposal

Caption: Operational workflow emphasizing the critical "Check" and "Decon" phases often skipped in standard protocols.

Part 6: Emergency Response & Disposal
Spill Response Logic
  • Minor Spill (<500 mg):

    • Cover with paper towels dampened with 5% Acetic Acid .

    • Scoop into a bag.

    • Wipe area 3x with soap and water.

  • Major Spill (>500 mg) or Solution:

    • Evacuate the immediate area.[3][4][5]

    • Do not attempt cleanup without a Tyvek suit and full-face respirator.

    • Contact EHS.

Medical Exposure (Self-Validating Response)
  • Skin Contact: Wash with soap/water for 15 mins.[4][6] Do not use ethanol (it enhances absorption of lipophilic amines).

  • Signs of Poisoning: Blue lips/fingernails (Cyanosis) indicate Methemoglobinemia. Seek medical aid immediately; mention "Aniline derivative exposure."

Disposal Plan
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Toxic" and "Amine".

  • Incompatibility: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers; risk of exothermic reaction.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22956837, 2-(Aminomethyl)-4-bromoaniline. Retrieved January 31, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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